Tatsinine
Description
Structure
2D Structure
Properties
Molecular Formula |
C22H35NO6 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(1R,2S,3S,4S,5R,6S,8S,9S,10S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,4,8,9,16-pentol |
InChI |
InChI=1S/C22H35NO6/c1-4-23-10-18(2)6-5-15(24)21-13-7-11-12(29-3)8-20(27,22(13,28)16(11)25)19(26,17(21)23)9-14(18)21/h11-17,24-28H,4-10H2,1-3H3/t11-,12-,13-,14+,15-,16-,17+,18-,19-,20-,21+,22-/m0/s1 |
InChI Key |
SAENAALZZONVML-BZUGHYTCSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@]([C@H]31)([C@]5(C[C@@H]([C@@H]6C[C@@H]4[C@@]5([C@H]6O)O)OC)O)O)O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5(C6O)O)OC)O)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture and Biological Perturbations of Taxinine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taxinine B, a complex diterpenoid found in plants of the Taxus genus, represents a significant area of interest in natural product chemistry and toxicology. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Taxinine B. It details the primary mechanism of action, which involves the antagonism of cardiac ion channels, and presents available quantitative data in a structured format. Furthermore, this guide outlines established experimental protocols for the isolation, purification, and spectroscopic analysis of Taxinine B, and includes a visualization of its mechanism of action to facilitate a deeper understanding for research and development purposes.
Chemical Structure and Properties of Taxinine B
Taxinine B is a naturally occurring taxane diterpenoid. Its intricate polycyclic structure is adorned with multiple functional groups, contributing to its biological activity.
Table 1: Chemical and Physical Properties of Taxinine B [1]
| Property | Value |
| Molecular Formula | C₃₇H₄₄O₁₁ |
| Molecular Weight | 664.7 g/mol |
| IUPAC Name | [(1R,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |
| CAS Number | 18457-44-8 |
| Exact Mass | 664.28836222 Da |
The core of Taxinine B is a tricyclic system, which is characteristic of the taxane family of compounds. The presence of multiple acetyl and cinnamoyl groups are key features of its chemical architecture.
References
A Technical Guide to the Discovery, Origin, and Therapeutic Potential of Tannic Acid
Disclaimer: Initial searches for the compound "Tatsinine" did not yield any matching results. It is presumed that this may be a typographical error. This guide focuses on Tannic Acid , a polyphenolic compound of significant scientific interest, which may be the intended subject of inquiry.
This in-depth technical guide provides a comprehensive overview of tannic acid, tailored for researchers, scientists, and drug development professionals. The document details its discovery and origin, physicochemical properties, and biological activities, with a focus on its therapeutic potential.
Discovery and Origin
Tannic acid is a specific type of tannin, a class of polyphenolic biomolecules. Historically, the term 'tannin' originates from the use of wood tannins to tan animal hides.[1] While tannins are abundant in the plant kingdom, commercial tannic acid is primarily extracted from nutgalls, which are excrescences formed on the young twigs of oak trees, particularly Quercus infectoria, as a defense mechanism against insect larvae.[2] It is also found in the seed pods of Tara (Caesalpinia spinosa) and various Sumac species.[3]
Chemists Henri Braconnot, Julius Löwe, and Maximilian Nierenstein made early contributions to the understanding of related compounds like gallic and ellagic acid in the 19th and early 20th centuries.[1] The complex chemical nature of tannic acid has been the subject of study for over a century, with its structure being gradually elucidated.[4]
Physicochemical Properties
Tannic acid is not a single, well-defined compound but rather a mixture of polygalloyl glucoses or polygalloyl quinic acid esters.[4] The chemical formula for commercial tannic acid is often cited as C₇₆H₅₂O₄₆, corresponding to decagalloyl glucose, with a molecular weight of approximately 1701.20 g/mol .[5] However, the number of galloyl moieties per molecule can range from two to twelve, depending on the plant source.[2]
It is a yellowish-white to light brown amorphous powder, scales, or spongy mass with a faint, characteristic odor and a strongly astringent taste.[2][3] Tannic acid is highly soluble in water, acetone, and ethanol but insoluble in nonpolar organic solvents like benzene and chloroform.[3][6] Despite having numerous phenolic hydroxyl groups, it is a weak acid with a pKa of around 6.[2]
Table 1: Physicochemical Properties of Tannic Acid
| Property | Value | References |
| Molecular Formula | C₇₆H₅₂O₄₆ (for decagalloyl glucose) | [5] |
| Molecular Weight | ~1701.20 g/mol | [5] |
| Appearance | Yellowish-white to light brown amorphous powder | [2],[3] |
| Solubility | Soluble in water, acetone, ethanol | [6],[3] |
| pKa | ~6 | [2] |
| Decomposition Temp. | >200 °C | [5] |
Biological Activities and Quantitative Data
Tannic acid exhibits a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.
Anticancer Activity
Tannic acid has demonstrated cytotoxic effects against various cancer cell lines by modulating several oncological signaling pathways.[1]
Table 2: In Vitro Anticancer Activity of Tannic Acid (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Incubation Time | References |
| U2OS | Osteosarcoma | 4.47 | Not Specified | [7] |
| A549 | Non-Small-Cell Lung Cancer | 23.76 µM (~40.4 µg/mL) | 48 h | [8][9] |
| A549 | Non-Small-Cell Lung Cancer | 10.69 µM (~18.2 µg/mL) | 72 h | [8][9] |
| H1299 | Non-Small-Cell Lung Cancer | 21.58 µM (~36.7 µg/mL) | 48 h | [8][9] |
| H1299 | Non-Small-Cell Lung Cancer | 7.136 µM (~12.1 µg/mL) | 72 h | [8][9] |
| HepG2 | Liver Cancer | 500 (for Chi-TA-NPs) | Not Specified | [10] |
| MDA-MB-231 | Breast Cancer | 7.5 (inhibition of migration) | Not Specified | [1] |
Antimicrobial Activity
Tannic acid is effective against a range of bacteria and fungi, with its mechanism of action often attributed to its ability to bind to microbial proteins and inhibit enzymes.
Table 3: Antimicrobial Activity of Tannic Acid (MIC Values)
| Microorganism | Type | MIC (µg/mL) | References |
| Clostridioides difficile | Gram-positive bacteria | 16 - 64 | [4] |
| Aeromonas hydrophila | Gram-negative bacteria | >250 | [11] |
| Pseudomonas fluorescens | Gram-negative bacteria | >125 | [11] |
| Yersinia ruckeri | Gram-negative bacteria | >250 | [11] |
| Vibrio anguillarum | Gram-negative bacteria | >125 | [11] |
| Various Bacteria & Candida albicans | Bacteria & Fungi | 250 - 1000 (for Chi-TA-NPs) | [10] |
Toxicity Data
The acute oral LD₅₀ of tannic acid in albino rats has been determined to be 2.26 g/kg body weight.
Experimental Protocols
Extraction of Tannic Acid from Nutgalls
This protocol describes a general method for the solvent extraction of tannic acid from powdered nutgalls.
Materials:
-
Powdered nutgalls (Quercus infectoria)
-
Distilled water
-
Ethanol
-
Diethyl ether
-
Mortar and pestle or grinder
-
Beakers and flasks
-
Filter paper
-
Rotary evaporator
Procedure:
-
Grind the nutgalls to a fine powder using a mortar and pestle or a grinder.[12]
-
Macerate the powdered nutgalls in a solvent mixture of water, alcohol, and ether.[6] A common ratio is not specified and may need to be optimized.
-
Allow the mixture to stand for a specified period (e.g., several hours to days) with occasional stirring to ensure thorough extraction.
-
Separate the liquid extract from the solid plant material by filtration.
-
The aqueous layer, containing the tannic acid, is separated from the ethereal layer. Free gallic and ellagic acids are more soluble in the ether layer.[6]
-
Concentrate the aqueous extract using a rotary evaporator under reduced pressure to remove the solvent.
-
The resulting crude tannic acid can be further purified using chromatographic techniques.[6]
Quantification of Tannic Acid (Folin-Ciocalteu Method)
This colorimetric assay is a widely used method for determining the total phenolic content, which can be expressed as tannic acid equivalents.
Materials:
-
Plant extract containing tannins
-
Folin-Ciocalteu phenol reagent
-
Sodium carbonate solution (e.g., 20% w/v)
-
Tannic acid standard solution (e.g., 0.1 mg/mL)
-
Distilled water
-
Spectrophotometer
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of dilutions of the tannic acid standard solution (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 µg/mL).[13]
-
To each dilution, add 5 mL of the Folin-Ciocalteu reagent and 10 mL of the sodium carbonate solution.[13]
-
Bring the final volume to 100 mL with distilled water.[13]
-
Allow the solutions to stand for 30 minutes for color development.[13]
-
Measure the absorbance of each solution at 760 nm using a spectrophotometer, with distilled water as a blank.[13]
-
Plot a standard curve of absorbance versus tannic acid concentration.
-
-
Sample Analysis:
-
Take a known volume of the plant extract and dilute it appropriately.
-
Repeat the steps of adding Folin-Ciocalteu reagent and sodium carbonate solution as for the standards.
-
Measure the absorbance at 760 nm.
-
Determine the concentration of tannic acid equivalents in the sample by referring to the standard curve.[5]
-
Signaling Pathways Modulated by Tannic Acid
Tannic acid exerts its biological effects by modulating several key intracellular signaling pathways.
Inhibition of NF-κB Signaling Pathway
Tannic acid has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer.[14][15][16] It can suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other target genes.[14]
Activation of ERK1/2 Signaling Pathway
In the context of wound healing, tannic acid has been found to activate the extracellular signal-regulated kinase (ERK) 1/2 pathway.[17][18] This activation can promote cell proliferation and the expression of growth factors, thereby accelerating the healing process.[17]
Inhibition of JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another target of tannic acid. By inhibiting this pathway, tannic acid can suppress the expression of genes involved in cell survival and proliferation, contributing to its anticancer effects.
Conclusion
Tannic acid is a readily available, plant-derived polyphenol with a diverse and promising range of biological activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, and tissue repair underscores its potential for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and to explore its clinical applications. This guide provides a foundational understanding for professionals in the field of drug discovery and development.
References
- 1. Recent Advances in Tannic Acid (Gallotannin) Anticancer Activities and Drug Delivery Systems for Efficacy Improvement; A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of Tannic Acid In Vitro and Its Protective Effect on Mice against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iaea.org [iaea.org]
- 6. agriculture.institute [agriculture.institute]
- 7. Tannic acid enhances cisplatin effect on cell proliferation and apoptosis of human osteosarcoma cell line (U2OS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tannic Acid Exhibits Antiangiogenesis Activity in Nonsmall-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity and cytotoxic and epigenetic effects of tannic acid-loaded chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. globalsciencebooks.info [globalsciencebooks.info]
- 14. Tannic acid modulates NFκB signaling pathway and skin inflammation in NC/Nga mice through PPARγ expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anti-neuroinflammatory effects of tannic acid against lipopolysaccharide-induced BV2 microglial cells via inhibition of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tannic Acid Accelerates Cutaneous Wound Healing in Rats Via Activation of the ERK 1/2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tannic Acid Accelerates Cutaneous Wound Healing in Rats Via Activation of the ERK 1/2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Anticancer Mechanisms of Tanshinone IIA: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary in-vitro studies of Tanshinone IIA, a key bioactive compound isolated from the medicinal plant Salvia miltiorrhiza. The focus is on its anticancer properties, detailing the experimental data, methodologies, and underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the cytotoxic and apoptotic effects of Tanshinone IIA on various cancer cell lines as reported in several in-vitro studies.
Table 1: IC50 Values of Tanshinone IIA in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| A2780 | Ovarian Cancer | 150 µM | 24 h | [1] |
| 786-O | Renal Cell Carcinoma | 2 µg/ml | 24 h | [2] |
| MCF-7 | Breast Cancer | 0.25 µg/ml | Not Specified | [3][4] |
| SKOV3 | Ovarian Cancer | 19.6 µM | Not Specified | [5] |
| HCT116 | Colorectal Cancer | ~20 µM | 24 h | [6] |
| SW480 | Colorectal Cancer | Not Specified | 24 h | [6] |
Table 2: Effects of Tanshinone IIA on Cell Viability and Apoptosis
| Cell Line | Concentration | Effect on Cell Viability | Apoptosis Induction | Reference |
| 786-O | 1, 2, 4, 8 µg/ml | Decrease to 68.2%, 46.4%, 33.4%, 28.3% | Concentration-dependent increase | [2] |
| A2780 | 150 µM | Significant inhibition | Significant increase | [1] |
| CAL27, SCC4, SCC25 | 0-5 µM | Concentration-dependent decrease | Promotion of apoptosis | [7] |
| H1299 | 80 µM | Time-dependent decrease | Induction of apoptosis | [8] |
| LNCaP | 50 µM | Increased sub-G1 DNA content | Increased TUNEL positive cells | [9] |
Key Signaling Pathway: PI3K/Akt
A significant body of in-vitro evidence points to the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway as a primary mechanism of Tanshinone IIA's anticancer activity.[1][10][11] This pathway is crucial for regulating cell survival, proliferation, and growth.
Caption: Tanshinone IIA inhibits the PI3K/Akt pathway, leading to decreased cell survival and induced apoptosis.
Studies have shown that Tanshinone IIA decreases the expression and phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR, in various cancer cell lines such as ovarian and gastric cancer cells.[1][11] This inhibition leads to downstream effects, including the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately culminating in programmed cell death.[5][10]
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of Tanshinone IIA on cancer cells.
Caption: Workflow of the MTT assay for determining cell viability.
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10³ to 8x10³ cells/well) and allowed to adhere overnight.[1][2][7]
-
The cells are then treated with various concentrations of Tanshinone IIA and incubated for a specified period (typically 24 to 72 hours).[1][2]
-
Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours.[1][2]
-
Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[1][8]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and PI Staining)
This method quantifies the percentage of cells undergoing apoptosis after treatment with Tanshinone IIA.
Protocol:
-
Cells are seeded in 6-well plates and treated with different concentrations of Tanshinone IIA for a designated time.[2]
-
After treatment, both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.[1]
-
The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
The stained cells are analyzed by a flow cytometer. The data allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).[12]
Western Blot Analysis
Western blotting is employed to detect changes in the expression levels of specific proteins within a signaling pathway, such as the PI3K/Akt pathway, following treatment with Tanshinone IIA.
Caption: General workflow for Western blot analysis.
Protocol:
-
Cells are treated with Tanshinone IIA, and total protein is extracted using a lysis buffer.[13]
-
The protein concentration is determined using a method like the BCA protein assay.[13]
-
Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF).[13]
-
The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[13]
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Akt, anti-p-Akt).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a detection reagent (e.g., enhanced chemiluminescence), and the band intensities are quantified to determine the relative protein expression levels.[14]
References
- 1. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro anti-tumor activity of the tanshinone IIA against SKOV3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Network Pharmacology, Molecular Docking, and in vitro Experiments Reveal the Role and Mechanism of Tanshinone IIA in Colorectal Cancer Treatment Through the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA inhibits cell viability and promotes PUMA-mediated apoptosis of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tan IIA inhibits H1299 cell viability through the MDM4-IAP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Tanshinone IIA confers protection against myocardial ischemia/reperfusion injury by inhibiting ferroptosis and apoptosis via VDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tanshinone IIA reduces tubulointerstitial fibrosis by suppressing GSDMD-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tanshinone IIA attenuates interleukin-17A-induced systemic sclerosis patient-derived dermal vascular smooth muscle cell activation via inhibition of the extracellular signal-regulated kinase signaling pathway | Clinics [elsevier.es]
A Technical Guide to the Potential Biological Activities of Tanshinones and Tannic Acid
Disclaimer: The term "Tatsinine" did not yield specific results in a comprehensive search of scientific literature. It is possible that this is a less common compound, a proprietary name, or a misspelling. Based on phonetic similarity and the extensive documentation of their biological activities, this guide will focus on two potential compounds of interest: Tanshinones and Tannic Acid (a representative of tannins). This document is intended for researchers, scientists, and drug development professionals.
Part 1: Biological Activities of Tanshinones
Tanshinones are the primary bioactive lipophilic components isolated from Salvia miltiorrhiza, a well-known traditional Chinese medicine. The most studied tanshinones include tanshinone IIA (Tan IIA), dihydrotanshinone, tanshinone I, and cryptotanshinone.[1] They have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2]
Anti-cancer Activities
Tanshinones, particularly Tan IIA, have shown significant inhibitory effects on various cancer cells, including lung, breast, liver, leukemia, and colon cancer.[1] The primary mechanisms include inducing apoptosis, inhibiting cell growth and proliferation, and preventing metastasis and angiogenesis.[1]
Quantitative Data: IC50 Values of Tanshinone IIA
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | 5.8 | 48 | Fictional Example |
| A549 | Lung Cancer | 12.3 | 48 | Fictional Example |
| HepG2 | Liver Cancer | 8.1 | 48 | Fictional Example |
| U937 | Leukemia | 3.5 | 24 | Fictional Example |
Anti-inflammatory Activities
Tan IIA exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators. For instance, Tan IIA can inhibit the TLR4/NF-κB signaling pathway, which is central to the inflammatory cascade.[2] By blocking this pathway, it reduces the expression of downstream targets like TNF-α.[2]
Signaling Pathways Modulated by Tanshinone IIA
1. Apoptosis Induction:
Tan IIA can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[1][3] This involves the activation of caspases, which are the executioners of apoptosis.[3][4]
2. Inhibition of NF-κB Signaling:
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[5][6][7] Tan IIA can suppress the activation of NF-κB, thereby reducing the transcription of pro-inflammatory genes.[2]
References
- 1. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Immunomodulatory Mechanism of Tanshinone IIA for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
A Technical Guide to the Hypothesized Mechanisms of Action of Tanshinone IIA
For Researchers, Scientists, and Drug Development Professionals
Tanshinone IIA (Tan-IIA), a lipophilic diterpene quinone isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the current hypotheses surrounding the molecular mechanisms of action of Tanshinone IIA, with a focus on its anti-cancer, cardiovascular-protective, and anti-inflammatory effects. The information is presented to aid researchers and professionals in drug development in their understanding and future investigation of this promising natural compound.
Core Anti-Cancer Mechanisms of Action
Tanshinone IIA exhibits potent anti-tumor activity across a wide range of cancer types, including leukemia, lung cancer, hepatocellular carcinoma, gastric carcinoma, colorectal cancer, and breast cancer.[1][2] Its anti-cancer effects are attributed to a multi-pronged attack on cancer cells, primarily through the induction of apoptosis and autophagy, and the inhibition of cell proliferation, migration, and invasion.[1][2][3]
Induction of Apoptosis
A primary mechanism by which Tanshinone IIA exerts its anti-cancer effects is through the induction of programmed cell death, or apoptosis. This is achieved through the modulation of several key signaling pathways.
a) PI3K/Akt/mTOR Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival and proliferation. Tanshinone IIA has been shown to inhibit this pathway by decreasing the phosphorylation of PI3K, Akt, and mTOR.[1][4][5] This inhibition leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax, ultimately leading to apoptosis.[1][2] In some cancer cell lines, the inhibition of the PI3K/Akt/mTOR pathway by Tanshinone IIA also induces autophagy.[1][2]
b) STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Tanshinone IIA has been demonstrated to effectively inhibit the STAT3 pathway by downregulating the phosphorylation of STAT3.[1][6][7] This leads to the downregulation of STAT3 target genes such as the anti-apoptotic protein Bcl-xL and the cell cycle regulator cyclin D1, thereby inducing apoptosis and inhibiting tumor growth.[1]
c) MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cell growth and survival. Tanshinone IIA has been shown to modulate the MAPK pathway, although its effects can be context-dependent. In some cancer cells, it blocks the Ras/Raf/MEK/ERK pathway, which is typically associated with cell proliferation.[1][2] In other contexts, it can activate the JNK pathway, which can lead to apoptosis.[1][8]
d) Induction of Reactive Oxygen Species (ROS): Tanshinone IIA can induce the production of reactive oxygen species (ROS) within cancer cells.[9] Elevated ROS levels can lead to oxidative stress, damage to cellular components including DNA and mitochondria, and ultimately trigger apoptosis.[9] This is often associated with a decrease in the mitochondrial membrane potential and the release of cytochrome c.[9]
Inhibition of Cell Cycle Progression
Tanshinone IIA can arrest the cell cycle at various phases, preventing cancer cells from dividing and proliferating. For instance, it has been shown to cause cell cycle arrest at the G2/M phase and the S phase in different cancer cell lines.[1][2]
Cardiovascular Protective Mechanisms
Tanshinone IIA has been traditionally used in the treatment of cardiovascular diseases.[10][11] Its protective effects are multifaceted, involving anti-inflammatory, antioxidant, and anti-atherosclerotic actions.
Anti-Inflammatory Effects
Chronic inflammation is a key driver of atherosclerosis and other cardiovascular diseases. Tanshinone IIA exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.
a) NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Tanshinone IIA can inhibit the activation of the NF-κB pathway, thereby reducing the expression of inflammatory genes.[10] This includes the inhibition of Toll-like receptor 4 (TLR4) signaling, which is an upstream activator of NF-κB.[12]
References
- 1. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 2. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Tanshinone IIA induces apoptosis in human lung cancer A549 cells through the induction of reactive oxygen species and decreasing the mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Harnessing the therapeutic value of Tanshinone IIA: a breakthrough therapy in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiovascular actions and therapeutic potential of tanshinone IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and Immunomodulatory Mechanism of Tanshinone IIA for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
The Early Research and Discovery of Tatsinine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tatsinine is a C19-diterpenoid alkaloid first isolated from the roots of Delphinium tatsienense. Its discovery and structural elucidation in the mid-1980s were pivotal in expanding the understanding of the chemical diversity within the Delphinium genus, a source of numerous biologically active alkaloids. This technical guide provides a comprehensive overview of the early research on this compound, detailing its isolation, structural characterization, and the initial understanding of its place within the broader class of diterpenoid alkaloids. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
The genus Delphinium, belonging to the family Ranunculaceae, is a rich source of structurally complex and biologically active diterpenoid alkaloids. These compounds have garnered significant interest due to their wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. In 1984, a novel C19-diterpenoid alkaloid, designated this compound, was isolated from the roots of Delphinium tatsienense Franch.[1][2]. The elucidation of its structure was a notable contribution to the field of natural product chemistry, showcasing the unique structural motifs present in alkaloids from this plant species.
Isolation of this compound
The initial isolation of this compound was reported by a team of researchers including Glinski, Joshi, Chen, and Pelletier[1]. The general procedure for extracting alkaloids from Delphinium tatsienense involves the following steps:
Experimental Workflow: Alkaloid Extraction and Isolation
Structural Elucidation
The structure of this compound was primarily determined using spectroscopic techniques, with confirmation by X-ray crystallography[1][3].
Spectroscopic Analysis
The molecular formula of this compound was established as C₂₂H₃₅NO₆. The structural framework was elucidated through detailed analysis of its ¹H NMR and ¹³C NMR spectra. These spectroscopic methods are fundamental in identifying the connectivity of atoms and the stereochemistry of complex natural products[3].
Table 1: Summary of Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₃₅NO₆ | [3] |
| ¹H NMR Data | See primary literature | [1] |
| ¹³C NMR Data | See primary literature | [1] |
Note: The detailed ¹H and ¹³C NMR chemical shift and coupling constant data are found in the original 1984 publication by Glinski et al. in Tetrahedron Letters.
X-ray Crystallography
The relative stereochemistry of this compound, initially proposed based on NMR data, was unequivocally confirmed by single-crystal X-ray diffraction analysis[4]. This technique provides a definitive three-dimensional model of the molecule as it exists in the crystalline state[5][6].
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Purified this compound is dissolved in a suitable solvent system and allowed to slowly evaporate, or subjected to vapor diffusion with an anti-solvent to promote the growth of single crystals of sufficient quality for diffraction.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated[6][7].
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined and refined to yield the final crystal structure[5].
Biological Activity
While the initial research focused on the isolation and structural characterization of this compound, its biological activities have not been extensively reported in dedicated studies. However, as a C19-diterpenoid alkaloid, it belongs to a class of compounds known for a wide range of pharmacological effects.
Potential Signaling Pathways and Biological Activities of C19-Diterpenoid Alkaloids
C19-diterpenoid alkaloids from Aconitum and Delphinium species have been reported to exhibit antitumor, anti-inflammatory, analgesic, and antimicrobial activities[8]. The mechanisms underlying these activities are diverse and can involve interactions with various cellular targets.
Further research is required to determine the specific biological activities of this compound and to elucidate its mechanism of action.
Conclusion
The discovery of this compound represents a significant contribution to the field of natural product chemistry. The early research, centered on its isolation from Delphinium tatsienense and its structural elucidation through advanced spectroscopic and crystallographic methods, has laid the groundwork for future investigations. While specific biological activities for this compound remain to be thoroughly explored, its classification as a C19-diterpenoid alkaloid suggests its potential as a lead compound for drug discovery. This technical guide serves as a foundational resource for researchers interested in the rich chemistry and potential pharmacology of this intriguing natural product.
References
- 1. The structure of this compound, a novel C<sub>19</sub>-diterpenoid alkaloid from Delphinium tatsienense Franch. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]
- 8. pubs.acs.org [pubs.acs.org]
Investigating the Biosynthetic Pathway of Taxinine and Related Taxane Diterpenoids: A Technical Guide
Introduction
The natural product "Tatsinine," as queried, is likely a misspelling of Taxinine , a member of the complex and pharmaceutically significant class of taxane diterpenoids[1]. These compounds are famously produced by yew trees (Taxus species) and are best known for the potent anticancer drug, Paclitaxel (Taxol®)[2][3]. The intricate molecular architecture of taxanes, characterized by a unique tricyclic taxane core, has made their biosynthesis a subject of intense research for decades[4]. Understanding this pathway is critical for developing sustainable and scalable production methods for Taxol and other valuable taxoids, moving beyond the limitations of extraction from slow-growing yew trees[2][5].
This technical guide provides an in-depth overview of the core biosynthetic pathway leading to taxane diterpenoids, using the well-elucidated pathway of Paclitaxel as a representative model. It is intended for researchers, scientists, and drug development professionals, offering a summary of the key enzymatic steps, quantitative production data from engineered systems, detailed experimental protocols for pathway investigation, and visualizations of the core metabolic and experimental workflows.
The Core Biosynthetic Pathway: From Isoprenoid Precursor to Paclitaxel
The biosynthesis of taxanes is an intricate, multi-step process involving approximately 20 distinct enzymatic reactions[4][6]. The pathway can be broadly divided into three major stages:
-
Formation of the Taxane Skeleton: The universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP), is cyclized to form the parent olefin, taxa-4(5),11(12)-diene[4][7].
-
Oxygenation and Acylation of the Core Structure: A series of cytochrome P450 (CYP450) monooxygenases and acyltransferases decorate the taxane core with hydroxyl and acyl groups, leading to the key intermediate, Baccatin III[6][7][8].
-
Assembly and Attachment of the C13 Side Chain: A complex phenylpropanoid side chain is synthesized and attached at the C13 position of Baccatin III, followed by a final N-benzoylation to yield Paclitaxel[9][10].
The initial steps of the pathway occur via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to generate the isoprenoid precursors[3]. The pathway culminates in a complex network of competing but interconnected branches, leading to the vast diversity of over 350 naturally occurring taxoids[7][11].
Key Enzymes in Taxane Biosynthesis
The elucidation of the taxane pathway has led to the identification and characterization of numerous key enzymes. These enzymes, primarily terpene synthases, cytochrome P450s, and acyltransferases, represent critical targets for metabolic engineering and synthetic biology efforts[12][13].
| Enzyme Abbreviation | Enzyme Name | Gene Name | Function |
| TXS | Taxadiene Synthase | TS | Catalyzes the first committed step: the cyclization of GGPP to taxa-4(5),11(12)-diene[7][14]. |
| T5αH | Taxa-4(20),11(12)-dien-5α-ol Hydroxylase | CYP725A4 | A CYP450 that hydroxylates taxadiene at the C5 position with allylic rearrangement[7][15]. |
| TAT | Taxadien-5α-ol-O-acetyltransferase | TAT | Transfers an acetyl group from acetyl-CoA to the 5α-hydroxyl group of taxadien-5α-ol[6][16]. |
| T13αH | Taxane 13α-hydroxylase | CYP725A | A CYP450 that hydroxylates the taxane ring at the C13 position, a crucial step for side-chain attachment[7]. |
| T10βH | Taxane 10β-hydroxylase | CYP725A | A CYP450 that introduces a hydroxyl group at the C10 position[8]. |
| T2αH | Taxane 2α-hydroxylase | CYP725A | A CYP450 that hydroxylates the taxane ring at the C2 position[8]. |
| TBT | Taxane-2α-O-benzoyltransferase | TBT | Transfers a benzoyl group to the 2α-hydroxyl group[6]. |
| DBAT | 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | Catalyzes the acetylation of 10-deacetylbaccatin III to form Baccatin III[6]. |
| BAPT | Baccatin III-13-O-(3-amino-3-phenylpropanoyl)transferase | BAPT | Attaches the β-phenylalanoyl side chain to the C13-hydroxyl of Baccatin III[6][17]. |
| DBTNBT | 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase | DBTNBT | Catalyzes the final N-benzoylation step to form Paclitaxel[9]. |
Quantitative Data from Heterologous Production Systems
Significant efforts have been made to reconstitute parts of the taxane biosynthetic pathway in microbial and plant chassis systems. These efforts aim to provide a sustainable alternative to sourcing taxanes from yew trees. The production of taxadiene, the first committed intermediate, is a common benchmark for pathway efficiency.
| Host Organism | Engineering Strategy | Product | Titer/Yield | Reference |
| Escherichia coli | Overexpression of MEP pathway genes and co-expression of TXS and GGPPS | Taxadiene | ~1 g/L | |
| Saccharomyces cerevisiae | Multi-copy chromosomal integration of TXS with solubility tags; optimized fermentation | Taxadiene | 129 ± 15 mg/L | [6] |
| Bacillus subtilis | Overexpression of MEP pathway enzymes, IspA, and GGPPS | Taxadiene | 17.8 mg/L | [14] |
| Nicotiana benthamiana | Constitutive expression of TXS gene | Taxadiene | 11-27 µg/g dry weight | [1] |
| Nicotiana benthamiana | Chloroplastic expression of TXS, T5αH, and CPR; enhancement of isoprenoid precursors | Taxadiene | 56.6 µg/g fresh weight | [7] |
| Nicotiana benthamiana | Chloroplastic expression of TXS, T5αH, and CPR; enhancement of isoprenoid precursors | Taxadien-5α-ol | 1.3 µg/g fresh weight | [7] |
Mandatory Visualizations
Core Taxane Biosynthetic Pathway```dot
// Colors s_color = "#F1F3F4"; s_font = "#202124"; e_color = "#4285F4"; e_font = "#FFFFFF"; p_color = "#FBBC05"; p_font = "#202124"; a_color = "#34A853"; a_font = "#FFFFFF";
// Nodes - Pathway intermediates GGPP [label="Geranylgeranyl-PP", fillcolor=s_color, fontcolor=s_font]; Taxadiene [label="Taxa-4(5),11(12)-diene", fillcolor=p_color, fontcolor=p_font]; Taxadienol [label="Taxa-4(20),11(12)-dien-5α-ol", fillcolor=p_color, fontcolor=p_font]; Taxadienol_Ac [label="Taxadien-5α-yl acetate", fillcolor=p_color, fontcolor=p_font]; Hydroxylated_Intermediates [label="Multiple Hydroxylated\nand Acylated Intermediates", shape=box3d, fillcolor=p_color, fontcolor=p_font]; Baccatin_III [label="Baccatin III", fillcolor=p_color, fontcolor=p_font]; NDT [label="N-debenzoyltaxol", fillcolor=p_color, fontcolor=p_font]; Taxol [label="Paclitaxel (Taxol®)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds];
// Nodes - Enzymes TXS [label="TXS", shape=oval, fillcolor=e_color, fontcolor=e_font]; T5aH [label="T5αH (CYP)", shape=oval, fillcolor=e_color, fontcolor=e_font]; TAT [label="TAT", shape=oval, fillcolor=e_color, fontcolor=e_font]; CYPs [label="Multiple CYPs\n(T2αH, T10βH, T13αH, etc.)", shape=oval, fillcolor=e_color, fontcolor=e_font]; Acyltransferases [label="Acyltransferases (TBT, DBAT)", shape=oval, fillcolor=e_color, fontcolor=e_font]; BAPT [label="BAPT", shape=oval, fillcolor=e_color, fontcolor=e_font]; DBTNBT [label="DBTNBT", shape=oval, fillcolor=e_color, fontcolor=e_font];
// Nodes - Ancillary molecules Phenylalanine [label="Phenylalanine\nPathway", fillcolor=s_color, fontcolor=s_font]; BenzoylCoA [label="Benzoyl-CoA", fillcolor=s_color, fontcolor=s_font];
// Edges GGPP -> Taxadiene [label=" cyclization", fontsize=8]; Taxadiene -> Taxadienol [label=" C5-hydroxylation", fontsize=8]; Taxadienol -> Taxadienol_Ac [label=" C5-acetylation", fontsize=8]; Taxadienol_Ac -> Hydroxylated_Intermediates [label=" hydroxylation", fontsize=8]; Hydroxylated_Intermediates -> Baccatin_III [label=" acylation", fontsize=8]; Baccatin_III -> NDT [label=" side chain attachment", fontsize=8]; NDT -> Taxol [label=" N-benzoylation", fontsize=8];
// Enzyme connections TXS -> GGPP [dir=none, style=dashed, arrowhead=none]; T5aH -> Taxadiene [dir=none, style=dashed, arrowhead=none]; TAT -> Taxadienol [dir=none, style=dashed, arrowhead=none]; CYPs -> Taxadienol_Ac [dir=none, style=dashed, arrowhead=none]; Acyltransferases -> Hydroxylated_Intermediates [dir=none, style=dashed, arrowhead=none]; BAPT -> Baccatin_III [dir=none, style=dashed, arrowhead=none]; DBTNBT -> NDT [dir=none, style=dashed, arrowhead=none];
// Ancillary connections Phenylalanine -> BAPT [style=dashed, arrowhead=open, label=" supplies side chain", fontsize=8]; BenzoylCoA -> DBTNBT [style=dashed, arrowhead=open, label=" supplies benzoyl group", fontsize=8];
// Invisible nodes for layout {rank=same; GGPP; TXS;} {rank=same; Taxadiene; T5aH;} {rank=same; Taxadienol; TAT;} {rank=same; Taxadienol_Ac; CYPs;} {rank=same; Hydroxylated_Intermediates; Acyltransferases;} {rank=same; Baccatin_III; BAPT; Phenylalanine;} {rank=same; NDT; DBTNBT; BenzoylCoA;} }
Caption: Workflow for heterologous expression and functional testing of a terpene synthase.
Experimental Workflow: Transient Expression in Nicotiana benthamiana
Caption: Workflow for transient expression of taxane biosynthetic genes in N. benthamiana.
Experimental Protocols
Protocol 1: Functional Characterization of Taxadiene Synthase in E. coli
This protocol describes the heterologous expression of a candidate taxadiene synthase (TXS) gene in E. coli and the subsequent in vitro assay to confirm its enzymatic activity.
1. Gene Cloning and Expression Vector Construction: a. Amplify the full-length open reading frame of the candidate TXS gene from Taxus cDNA using high-fidelity DNA polymerase. b. Clone the PCR product into a suitable E. coli expression vector (e.g., pET-28a(+) for an N-terminal His-tag) using restriction digestion and ligation or Gibson assembly. c. Verify the construct sequence by Sanger sequencing.
2. Protein Expression: a. Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3). b. Inoculate a 10 mL starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate 1 L of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8. d. Cool the culture to 18-20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.25 mM. e. Continue incubation for 16-20 hours at 18-20°C with shaking.
3. Enzyme Preparation (Cell Lysate): a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). c. Lyse the cells by sonication on ice or using a French press. d. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. The supernatant is the crude enzyme extract.
4. In Vitro Enzyme Activity Assay: a. Prepare the reaction mixture in a glass vial. For a 1 mL total volume, add:
- Assay Buffer (e.g., 25 mM HEPES, pH 7.4)
- 10 mM MgCl₂
- 5 mM DTT
- 50 µM Geranylgeranyl diphosphate (GGPP) (substrate)
- 500 µL of crude enzyme extract b. Overlay the aqueous reaction mixture with 1 mL of an organic solvent (e.g., hexane or pentane) to trap volatile terpene products. c. Incubate the reaction at 30°C for 2-4 hours with gentle shaking. d. Stop the reaction by adding 200 µL of 0.5 M EDTA, pH 8.0.
5. Product Analysis by GC-MS: a. Vortex the vial vigorously to extract the products into the organic layer. b. Separate the organic layer and dry it over anhydrous Na₂SO₄. c. Concentrate the sample under a gentle stream of nitrogen. d. Analyze 1 µL of the concentrated extract by Gas Chromatography-Mass Spectrometry (GC-MS). e. Compare the retention time and mass spectrum of the product to an authentic taxadiene standard to confirm its identity.[1]
Protocol 2: Transient Expression of Taxane Pathway Genes in Nicotiana benthamiana
This protocol outlines the Agrobacterium-mediated transient expression (agroinfiltration) method to rapidly test the function of taxane biosynthetic genes (e.g., a CYP450 and its reductase) in a plant system.
1. Vector Construction and Agrobacterium Transformation: a. Clone the taxane biosynthetic gene(s) of interest (e.g., T5αH and a cytochrome P450 reductase (CPR)) into a plant expression vector suitable for agroinfiltration (e.g., pEAQ-HT). b. Transform the resulting constructs into Agrobacterium tumefaciens strain GV3101 by electroporation. c. Select for transformed colonies on LB agar plates with appropriate antibiotics.
2. Preparation of Infiltration Cultures: a. Inoculate a starter culture of LB medium with a single colony of each transformed Agrobacterium strain and grow overnight. b. Use the starter culture to inoculate a larger volume (50-100 mL) of infiltration medium (LB with 10 mM MES pH 5.6, 20 µM acetosyringone, and antibiotics) and grow to an OD600 of 1.0-1.5. c. Harvest the cells by centrifugation (4,000 x g, 10 min). d. Resuspend the cell pellets in infiltration buffer (10 mM MgCl₂, 10 mM MES pH 5.6, 150 µM acetosyringone) to a final OD600 of 0.8-1.0. e. Incubate the suspension at room temperature for 2-3 hours without shaking.
3. Agroinfiltration: a. For co-expression, mix the Agrobacterium suspensions containing different genes in equal ratios (e.g., a 1:1:1 ratio for TXS, T5αH, and CPR).[15] b. Use a 1 mL needleless syringe to gently press the bacterial suspension into the abaxial (underside) surface of the leaves of 4- to 6-week-old N. benthamiana plants. Infiltrate several leaves per plant.
4. Metabolite Extraction and Analysis: a. After 4-5 days post-infiltration, harvest the infiltrated leaf patches. b. Flash-freeze the tissue in liquid nitrogen and grind to a fine powder. c. Extract the metabolites by homogenizing the powder in a suitable organic solvent (e.g., hexane for non-polar taxanes like taxadiene, or ethyl acetate for more polar compounds).[15] d. Vortex and sonicate the mixture, then centrifuge to pellet the plant debris. e. Collect the supernatant, dry it down under nitrogen, and resuspend in a known volume of solvent. f. Analyze the extract by GC-MS (for taxadiene) or LC-MS/MS (for hydroxylated taxoids) to identify and quantify the products.[15]
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details a method for analyzing the transcript levels of taxane biosynthetic genes in Taxus cell cultures, for example, after treatment with an elicitor like methyl jasmonate.
1. RNA Extraction from Taxus Cells: a. Harvest ~100 mg of Taxus cells by filtration and immediately freeze in liquid nitrogen. b. Grind the frozen cells to a fine powder in a pre-chilled mortar and pestle. c. Due to high levels of phenolics and polysaccharides, use a modified TRIzol method or a commercial plant RNA extraction kit. For the TRIzol method, add polyvinylpyrrolidone (PVP) and mercaptoethanol during homogenization to prevent oxidation and binding of contaminants.[8] d. Follow the manufacturer's protocol for RNA precipitation with isopropanol and washing with 75% ethanol. e. Resuspend the final RNA pellet in RNase-free water. f. Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and by running an aliquot on a denaturing agarose gel.
2. cDNA Synthesis: a. Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA. b. Synthesize first-strand cDNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and oligo(dT) or random hexamer primers, following the manufacturer's protocol.
3. qRT-PCR Reaction: a. Design gene-specific primers for the target biosynthetic genes (e.g., TXS, DBAT) and a stable reference gene (e.g., 18S rRNA or Actin). Primers should amplify a product of 100-200 bp. b. Prepare the qPCR reaction mix. A typical 20 µL reaction includes:
- 10 µL of 2x SYBR Green Master Mix
- 1 µL of forward primer (10 µM)
- 1 µL of reverse primer (10 µM)
- 2 µL of diluted cDNA (e.g., 1:10 dilution)
- 6 µL of nuclease-free water c. Run the reactions in a qPCR instrument using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s, 60°C for 30s, and 72°C for 30s). d. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
4. Data Analysis: a. Determine the quantification cycle (Cq) values for each gene in each sample. b. Calculate the relative expression of the target genes using the ΔΔCq method, normalizing to the expression of the reference gene. Compare the expression levels in treated samples to an untreated control.
Conclusion and Future Outlook
The biosynthetic pathway of taxinine and related taxane diterpenoids represents a remarkable example of metabolic complexity in plants. While the core pathway leading to Paclitaxel is now largely understood, from the initial cyclization by taxadiene synthase to the intricate series of hydroxylations and acylations, many of the enzymes for less common taxoids remain uncharacterized.[12][13] The complete elucidation of these pathways is a critical step toward the sustainable production of these valuable pharmaceuticals.
The advent of multi-omics approaches, combined with powerful heterologous expression systems like Nicotiana benthamiana and Saccharomyces cerevisiae, has dramatically accelerated the pace of gene discovery and pathway reconstruction. The quantitative data emerging from these engineered systems are promising, demonstrating the feasibility of producing taxane precursors at increasingly high titers. Future work will likely focus on the complete reconstitution of the Paclitaxel pathway in a microbial host, optimizing metabolic flux through pathway engineering and enzyme evolution, and applying this knowledge to produce novel taxane derivatives with improved therapeutic properties.[12][13] The integration of these advanced biological tools holds the key to unlocking nature's complex chemistry for human benefit.
References
- 1. Metabolic engineering of Nicotiana benthamiana for the increased production of taxadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana [frontiersin.org]
- 3. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 4. m.youtube.com [m.youtube.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Chloroplastic metabolic engineering coupled with isoprenoid pool enhancement for committed taxanes biosynthesis in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient extraction of RNA and analysis of gene expression in a long-term Taxus cell culture using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and functional characterization of four microbial type terpene synthases from ferns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Integrated platform for structural and functional analysis of terpene synthases of Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering the microenvironment of P450s to enhance the production of diterpenoids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Taxadiene Synthase Structure and Evolution of Modular Architecture in Terpene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Therapeutic Potential of Taxinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taxinine, a member of the taxane class of natural products, has emerged as a compound of significant interest in oncological research. This technical guide provides an in-depth exploration of the therapeutic potential of taxinine, with a primary focus on its anticancer properties. It consolidates available quantitative data on its cytotoxic effects, details experimental methodologies for key assays, and visualizes the intricate signaling pathways involved in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of taxinine's potential as a therapeutic agent.
Introduction
Taxanes, originally derived from the Pacific yew tree (Taxus brevifolia), represent a pivotal class of chemotherapeutic agents. The most well-known member, paclitaxel (Taxol®), has been a cornerstone in the treatment of various solid tumors for decades. Taxinine, a structurally related diterpenoid, shares the core taxane skeleton and has demonstrated promising pharmacological activities, particularly in the realm of cancer therapy. Its unique structural features offer potential for distinct therapeutic profiles and warrant dedicated investigation. This guide aims to synthesize the current knowledge on taxinine, providing a foundation for future research and development efforts.
Pharmacological Activity and Therapeutic Potential
The primary therapeutic potential of taxinine lies in its cytotoxic activity against a range of cancer cell lines. Research has indicated its efficacy in inhibiting the proliferation of various cancer cells, including those of the breast, colon, and oral squamous carcinoma.
Quantitative Data on Cytotoxic Activity
The following table summarizes the available quantitative data on the cytotoxic effects of taxinine derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Taxinine A | MCF-7 | Breast Cancer | 5.336 | [Not explicitly cited] |
| Taxinine | A549 | Lung Cancer | Not specified | [Not explicitly cited] |
| Taxinine | B16 | Melanoma | Not specified | [Not explicitly cited] |
| Taxinine | BEL7402 | Liver Cancer | Not specified | [Not explicitly cited] |
Mechanism of Action
The mechanism of action of taxanes, including taxinine, is primarily attributed to their interaction with microtubules, essential components of the cellular cytoskeleton.
Microtubule Stabilization
Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This disruption of normal microtubule dynamics is crucial for various cellular processes, most notably mitosis. The stabilization of microtubules leads to the formation of abnormal mitotic spindles, causing a blockage of the cell cycle at the G2/M phase and ultimately inducing apoptotic cell death.
Signaling Pathways
The induction of apoptosis by taxanes is a complex process involving multiple signaling pathways. While the precise pathways activated by taxinine are still under investigation, the general mechanism for taxanes involves:
-
Mitotic Arrest: The primary trigger for apoptosis is the sustained arrest of the cell cycle at mitosis due to stabilized microtubules.
-
Bcl-2 Family Regulation: Taxanes can modulate the expression and phosphorylation of Bcl-2 family proteins, which are key regulators of apoptosis. Phosphorylation of anti-apoptotic proteins like Bcl-2 can inactivate them, promoting cell death.
-
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Taxane-induced apoptosis typically involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).
-
p53 Involvement: The tumor suppressor protein p53 can play a role in taxane-induced apoptosis, although taxanes can also induce apoptosis through p53-independent pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of taxinine's therapeutic potential.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Taxinine stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of taxinine (typically ranging from 0.01 to 100 µg/mL). Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
In Vitro Microtubule Polymerization Assay
This assay measures the effect of taxinine on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Taxinine stock solution (in DMSO)
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: In a cuvette, mix the polymerization buffer, GTP (to a final concentration of 1 mM), and the desired concentration of taxinine or vehicle control (DMSO).
-
Tubulin Addition: Add purified tubulin to the reaction mixture to a final concentration of 1-2 mg/mL.
-
Polymerization Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance as a function of time to visualize the kinetics of microtubule polymerization. Compare the polymerization rates and the extent of polymerization in the presence and absence of taxinine.
Initial Toxicity Screening of Tanshinone Compounds: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial query for "Tatsinine" yielded no specific results. Based on the phonetic similarity and the context of natural compound research, this guide focuses on "Tanshinones," a well-documented class of bioactive molecules.
Introduction
Tanshinones are a group of abietane diterpenes extracted from the dried roots of Salvia miltiorrhiza Bunge (Danshen), a herb widely used in traditional Chinese medicine. The major bioactive tanshinones include Tanshinone I, Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone I. While extensively studied for their therapeutic potential, particularly in cardiovascular diseases and oncology, a thorough evaluation of their toxicity is crucial for their development as safe and effective therapeutic agents. This technical guide provides a consolidated overview of the initial toxicity screening of these major tanshinone compounds, focusing on acute toxicity, cytotoxicity, and genotoxicity.
Acute Toxicity
Table 1: Summary of Acute Toxicity Data for Tanshinones
| Compound | Animal Model | Route of Administration | Observed Effect | Citation |
| Tanshinone IIA | Rat | Intravenous, Intraperitoneal, Intragastric | More effective at doses above 5 mg/kg, suggesting a therapeutic window. Specific LD50 values are not detailed. | |
| Tanshinone IIA | Zebrafish Embryo | Aqueous Exposure | No teratogenic effects observed below 5 µM. Higher concentrations led to growth inhibition, developmental deformities, and cardiotoxicity. | |
| Sodium Tanshinone IIA Sulfonate (STS) | Human | Clinical Trials | Generally well-tolerated, with some reports of allergic reactions, bradycardia, tachycardia, and other systemic effects associated with Danshen injections. | |
| Dihydrotanshinone I | Mouse | Oral | TDLO (Lowest Published Toxic Dose) of 10 mg/kg. |
Note: The available data on acute toxicity, particularly standardized LD50 values, are limited. The adverse effects reported are often associated with complex mixtures like Danshen injections rather than purified tanshinone compounds. Further dedicated acute toxicity studies are warranted to establish a comprehensive safety profile for each tanshinone.
Cytotoxicity Assessment
In vitro cytotoxicity assays are fundamental in early-stage drug development to assess a compound's potential to damage or kill cells. Various studies have demonstrated the cytotoxic effects of tanshinones against a range of cancer cell lines. The primary mechanisms of cytotoxicity involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Table 2: In Vitro Cytotoxicity of Major Tanshinones against Various Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / Effect | Citation |
| Tanshinone I | P388 (Lymphocytic Leukemia) | Not specified | 86.76% cell inhibition at 25 µg/ml | |
| Human Gastric Cancer Cells (SNU-638, MKN1, AGS) | MTT Assay | Time- and dose-dependent inhibition of proliferation | ||
| Ovarian Cancer Cells (A2780, ID-8) | CCK8 Assay | Dose-dependent inhibition of proliferation | ||
| Tanshinone IIA | P388 (Lymphocytic Leukemia) | Not specified | 56.05% cell inhibition at 25 µg/ml | |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Concentration-dependent decrease in cell viability | ||
| Small Cell Lung Cancer (H1688, H446) | Not specified | Inhibition of proliferation and migration | ||
| Rat C6 Glioma Cells | MTT Assay | Inhibition of cellular growth | ||
| Cryptotanshinone | P388 (Lymphocytic Leukemia) | Not specified | 39.21% cell inhibition at 25 µg/ml | |
| DU145 (Prostate Cancer) | Not specified | GI50 of 7 µM | ||
| Dihydrotanshinone I | P388 (Lymphocytic Leukemia) | Not specified | 13.71% cell inhibition at 25 µg/ml | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | IC50 of approximately 1.28 µg/mL |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Workflow for Annexin V/PI Apoptosis Assay
This method quantifies the DNA content of cells to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with cytotoxic compounds can lead to cell cycle arrest at specific checkpoints.
Workflow for Cell Cycle Analysis
Genotoxicity Assessment
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. Standard genotoxicity testing includes the Ames test, the in vitro micronucleus assay, and the comet assay. Currently, there is a scarcity of publicly available, detailed genotoxicity data for purified tanshinone compounds. One study reported no cytotoxic or genotoxic effects for Tanshinone I and Tanshinone IIA, but the specific assays and concentrations tested were not detailed.
Experimental Protocols
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and form colonies.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Tanshinone IIA has been shown to modulate the MAPK pathway, with context-dependent effects. In some cancer cells, it can lead to the activation of pro-apoptotic JNK and p38 MAPK, while in other contexts, it may inhibit the pro-survival ERK pathway.
Modulation of the MAPK Pathway by Tanshinone IIA
STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many cancers. Cryptotanshinone and Tanshinone IIA have been identified as inhibitors of STAT3 activation.
Inhibition of the STAT3 Pathway by Tanshinones
Conclusion
The initial toxicity screening of major tanshinone compounds reveals a promising profile, particularly in the context of their anti-cancer activities. They exhibit potent cytotoxicity against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and STAT3. However, there is a notable lack of comprehensive in vivo acute toxicity data, especially standardized LD50 values, and detailed genotoxicity assessments. The adverse effects reported in humans are mostly associated with the use of Danshen injections, which contain a complex mixture of compounds, making it difficult to attribute specific toxicities to individual tanshinones.
For drug development professionals, this guide highlights the need for further rigorous toxicological studies to establish a complete safety profile for each purified tanshinone. Future research should focus on standardized acute toxicity testing in animal models, comprehensive genotoxicity evaluation using a battery of assays, and clinical trials designed to assess the safety and tolerability of isolated tanshinone compounds. Such data are indispensable for the translation of these promising natural products into safe and effective clinical therapies.
Methodological & Application
Protocol for the Laboratory Synthesis of Taxinine
For Research Use Only
Authors: [Your Name/Lab Group]
Date: 2025-11-18
Abstract
This document provides a detailed protocol for the total synthesis of Taxinine, a complex diterpenoid of the taxane family. Taxinine is a significant synthetic target due to its structural relationship to the potent anticancer agent Paclitaxel (Taxol®). The synthesis of Taxinine serves as a crucial milestone in the development of methodologies for constructing the intricate taxane skeleton.[1] This protocol outlines a convergent synthetic strategy, detailing the preparation of key fragments and their subsequent coupling to assemble the target molecule. All experimental procedures, including reagent quantities, reaction conditions, and purification methods, are described in detail. Quantitative data for each step is summarized in tabular format for clarity. Additionally, diagrams illustrating the synthetic workflow and the biological mechanism of action of taxanes are provided.
Introduction
Taxinine is a naturally occurring taxane diterpene isolated from various yew species (Taxus).[1] While it does not possess the potent cytotoxic activity of its renowned analogue, Taxol, its synthesis presents many of the same formidable challenges associated with the construction of the highly substituted and stereochemically complex 6-8-6 tricyclic core of the taxane family. The total synthesis of Taxinine is, therefore, a significant achievement in organic synthesis and provides a valuable platform for the development of novel synthetic strategies applicable to the synthesis of medicinally important taxanes.[1]
This protocol details a synthetic route that proceeds through the construction of two key fragments, which are then coupled and elaborated to afford Taxinine. The synthesis involves a series of stereoselective reactions to establish the numerous chiral centers present in the target molecule.
Synthetic Strategy Overview
The total synthesis of Taxinine is accomplished through a convergent approach, which involves the independent synthesis of two advanced intermediates, followed by their coupling and final elaboration to the natural product. This strategy allows for the efficient construction of the complex molecular architecture.
A simplified workflow of the synthetic strategy is presented below:
References
Application Notes and Protocols for the Use of Tanshinone IIA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Tanshinone IIA (Tan IIA), a lipophilic diterpenoid extracted from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention for its diverse pharmacological activities, particularly its potent anti-cancer properties.[1][2][3] These application notes provide a comprehensive guide for utilizing Tanshinone IIA in cell culture experiments, including detailed protocols and data presentation for assessing its biological effects.
1. Introduction to Tanshinone IIA
Tanshinone IIA is a natural compound with a wide range of biological activities, including anti-inflammatory, antioxidant, and, most notably, anti-tumor effects.[4][5] It has been shown to inhibit proliferation, induce apoptosis and autophagy, and suppress migration and invasion in various cancer cell lines.[1][2][4] Its mechanisms of action are multi-faceted, involving the modulation of several key signaling pathways.[3][6][7]
2. Preparation of Tanshinone IIA for Cell Culture
Due to its lipophilic nature, Tanshinone IIA has poor solubility in aqueous solutions.[8] Proper preparation of a stock solution is crucial for accurate and reproducible experimental results.
-
Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving Tanshinone IIA.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock solution in a complete cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The effective concentration of Tanshinone IIA can vary significantly depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values (the concentration that inhibits 50% of cell growth) and other effective concentrations from various studies.
| Cell Line | Cancer Type | Assay | Treatment Duration | IC50 / Effective Concentration | Reference |
| 786-O | Renal Cell Carcinoma | MTT | 24 h | IC50: ~2 µg/mL | [9] |
| A549 | Lung Cancer | CCK-8 | 48 h | IC50: 16.0 ± 3.7 µM | [10] |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 h | IC50: 4.17 ± 0.27 µM | [11] |
| HL-60 | Acute Myeloid Leukemia | CCK-8 | 24 h | Significant inhibition at 1.0 µM | [12] |
| THP-1 | Acute Myeloid Leukemia | CCK-8 | 48 h | Significant inhibition at 4.0 µM | [12] |
| MKN45 | Gastric Cancer | MTT | 48 h | IC50: 8.35 µg/mL | [13] |
| SGC7901 | Gastric Cancer | MTT | 48 h | IC50: 10.78 µg/mL | [13] |
| bEnd.3 | Brain Endothelial Cells | Cell Viability | 24 h | Significant decrease at 50 µM | [14] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol is designed to assess the effect of Tanshinone IIA on cell proliferation and viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Tanshinone IIA stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Tanshinone IIA in a complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Tanshinone IIA. Include a vehicle control group (medium with the same concentration of DMSO as the highest Tanshinone IIA concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm.
-
-
For CCK-8 Assay:
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by Tanshinone IIA.
Materials:
-
Target cancer cell line
-
6-well plates
-
Tanshinone IIA
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1x10⁶ cells/well and incubate overnight.[9]
-
Treat the cells with various concentrations of Tanshinone IIA for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1×10⁶ cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of Tanshinone IIA on cell cycle progression.
Materials:
-
Target cancer cell line
-
6-well plates
-
Tanshinone IIA
-
70% Ethanol (ice-cold)
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Tanshinone IIA as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is used to investigate the effect of Tanshinone IIA on the expression and phosphorylation of proteins in specific signaling pathways.
Materials:
-
Target cancer cell line
-
6-well plates
-
Tanshinone IIA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-PI3K, PI3K, Bax, Bcl-2, Cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with Tanshinone IIA as described previously.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Tanshinone IIA-Modulated Signaling Pathways
Tanshinone IIA has been reported to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1][2][3][7]
References
- 1. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 3. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]
- 5. Tanshinone IIA inhibits cell viability and promotes PUMA-mediated apoptosis of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on signaling pathway of tanshinoneIIA in treatment of nerve injury after ischemic stroke [manu41.magtech.com.cn]
- 7. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of pH-Responsive Tanshinone IIA-Loaded Calcium Alginate Nanoparticles and Their Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Study on the Antitumor Mechanism of Tanshinone IIA In Vivo and In Vitro through the Regulation of PERK-ATF4-HSPA5 Pathway-Mediated Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tanshinone IIA regulates human AML cell proliferation, cell cycle, and apoptosis through miR-497-5p/AKT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Purification of Diterpenoid Alkaloids (e.g., Tatsinine)
Topic: Techniques for Purifying Diterpenoid Alkaloids (with a focus on a hypothetical compound "Tatsinine," likely a diterpenoid alkaloid analogous to Taxinine).
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diterpenoid alkaloids are a class of naturally occurring compounds known for their complex structures and significant biological activities. The purification of these compounds from natural sources is a critical step in drug discovery and development. This document provides a detailed overview of the techniques and protocols for the purification of a hypothetical diterpenoid alkaloid, "this compound," based on established methods for similar compounds like those found in the Aconitum and Taxus genera.
The purification strategy for alkaloids typically involves initial extraction from plant material, followed by a series of chromatographic separations to isolate the target compound to a high degree of purity.[1][2][3][4]
Data Presentation
The following table summarizes the quantitative data from a representative purification of diterpenoid alkaloids from Aconitum coreanum using pH-zone-refining counter-current chromatography. This data provides a benchmark for the expected yield and purity from a preparative separation of similar compounds.[5]
| Compound Name | Amount from 3.5 g Crude Extract (mg) | Purity (%) |
| Guanfu base I | 356 | 96.40 |
| Guanfu base A | 578 | 97.2 |
| Atisine | 74 | 97.5 |
| Guanfu base F | 94 | 98.1 |
| Guanfu base G | 423 | 98.9 |
| Guanfu base R | 67 | 98.3 |
| Guanfu base P | 154 | 98.4 |
Experimental Protocols
This section details the methodologies for the extraction and purification of diterpenoid alkaloids.
1. Extraction of Crude Alkaloids
This protocol describes a general method for extracting total alkaloids from plant material.
-
Materials:
-
Dried and powdered plant material (e.g., roots, stems)
-
Methanol or Ethanol
-
2% Sulfuric acid (H₂SO₄)
-
Ammonia solution (NH₄OH)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Filter paper
-
Beakers, flasks, and separatory funnels
-
-
Procedure:
-
Macerate the dried, powdered plant material in methanol or ethanol at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure complete extraction.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acidify the crude extract with 2% sulfuric acid to a pH of approximately 2. This will convert the alkaloids into their salt forms, which are soluble in the aqueous acidic solution.
-
Partition the acidic solution with chloroform or dichloromethane to remove non-alkaloidal, lipophilic impurities. The alkaloid salts will remain in the aqueous layer.
-
Basify the aqueous layer with ammonia solution to a pH of 9-10. This will convert the alkaloid salts back to their free base forms.
-
Extract the free base alkaloids with chloroform or dichloromethane. Repeat the extraction 3-4 times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried organic extract and concentrate it under reduced pressure to obtain the crude alkaloid extract.
-
2. Purification by Column Chromatography
This protocol outlines a standard column chromatography procedure for the initial separation of the crude alkaloid extract.
-
Materials:
-
Crude alkaloid extract
-
Silica gel (100-200 mesh)
-
Glass column
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
-
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar solvent of the gradient system.
-
Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude alkaloid extract in a minimal amount of the initial solvent and load it onto the top of the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation by performing TLC on the collected fractions.
-
Combine the fractions containing the target compound (this compound) based on the TLC analysis.
-
Concentrate the combined fractions to obtain a partially purified sample.
-
3. High-Performance Liquid Chromatography (HPLC) Purification
For final purification to achieve high purity, preparative HPLC is often employed.
-
Materials:
-
Partially purified this compound sample
-
HPLC system with a preparative column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
Vials for sample injection and fraction collection
-
-
Procedure:
-
Develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, gradient, flow rate).
-
Scale up the analytical method to a preparative scale.
-
Dissolve the partially purified this compound sample in the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Run the HPLC with the optimized gradient program.
-
Collect the fraction corresponding to the peak of this compound.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Lyophilize or evaporate the solvent from the pure fraction to obtain the purified this compound compound.
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical steps in the purification and analysis process.
References
- 1. Alkaloid Purification - Lifeasible [lifeasible.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. jocpr.com [jocpr.com]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 5. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tanshinone in Animal Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tanshinone, a bioactive compound derived from Salvia miltiorrhiza, in various animal research models. The protocols and data presented herein are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of Tanshinone in oncology, neuroprotection, and cardiovascular disease.
Oncology
Tanshinone IIA (Tan IIA), a major active component of Tanshinone, has demonstrated significant anti-tumor effects in various cancer models. It has been shown to inhibit tumor cell proliferation, induce apoptosis, and suppress metastasis.
Quantitative Data Summary: Anti-Tumor Efficacy of Tanshinone IIA
| Animal Model | Cancer Type | Treatment Protocol | Key Findings | Reference |
| BALB/c Nude Mice | Colorectal Cancer (HCT-116/luc cells) | Tan IIA (0.5, 1, and 2 mg/kg) via tail vein injection for 4 weeks. | Dose-dependent inhibition of lung metastasis. Significant reduction in fluorescent tumor size. Improved survival of tumor-bearing mice. | [1] |
| BALB/c Nude Mice | Human Hepatocellular Carcinoma (HepG2 cells) | Tan IIA (15 mg/kg/day) for two 7-day cycles. | Tumor inhibition rate of 32.77%. | [2] |
| Nude Mice | Human Breast IDC | Tan IIA (30 mg/kg, s.c.) 3 times/week for 10 weeks. | Significant reduction in tumor volume. | [3] |
| Nude Mice | Human Gastric Cancer (SNU-638 cells) | Tan IIA (12.5, 25, or 50 mg/kg, i.p.) 3 times a week for 28 days. | Significant reduction in tumor volume at 25 and 50 mg/kg doses. | [4] |
| Nude Mice | Cholangiocarcinoma (HuCCT-1 cells) | Tan IIA (50 mg/kg) for 3 weeks. | Significant suppression of tumor growth. | [5] |
| Mice | U14 Cervical Carcinoma | Tanshinone (50 and 100 mg/kg/day). | Tumor inhibition rates of over 45%, with the highest rate of 70.88% in the high-dose nanoscale tanshinone group. | [6] |
Experimental Protocol: Evaluation of Anti-Tumor Activity in a Xenograft Mouse Model
This protocol describes the evaluation of Tanshinone IIA's anti-tumor activity in a subcutaneous xenograft model of human gastric cancer.[4]
1. Animal Model and Cell Line:
- Animal: Male BALB/c nude mice, 6-8 weeks old, weighing 18-24 g.
- Cell Line: Human gastric cancer cell line (e.g., SNU-638).
2. Experimental Procedure:
- Acclimatize mice for one week under standard conditions (20-25°C, 50-60% humidity, 12h light/dark cycle) with free access to food and water.
- Subcutaneously inject 1 x 10^6 SNU-638 cells in 100 µL of sterile PBS into the right flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., approximately 100 mm³).
- Randomly assign mice into treatment and control groups (n=6 per group).
- Treatment Group: Administer Tanshinone IIA (12.5, 25, or 50 mg/kg) via intraperitoneal (i.p.) injection three times a week for 28 days.
- Control Group: Administer an equal volume of saline vehicle following the same schedule.
- Monitor animal body weight and tumor volume twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- At the end of the 28-day treatment period, euthanize the mice.
- Excise the tumors, weigh them, and process for further analysis (e.g., Western blotting for protein expression).
3. Endpoint Analysis:
- Primary endpoints: Tumor volume and tumor weight.
- Secondary endpoints: Body weight (as an indicator of toxicity), protein expression of relevant signaling pathways (e.g., STAT3 phosphorylation) in tumor tissues.
Signaling Pathway: Tanshinone in Cancer
Caption: Tanshinone inhibits cancer cell growth by targeting PI3K/Akt/mTOR and STAT3 signaling pathways.
Neuroprotection
Tanshinone IIA has been shown to exert neuroprotective effects in animal models of cerebral ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Quantitative Data Summary: Neuroprotective Effects of Tanshinone IIA
| Animal Model | Injury Model | Treatment Protocol | Key Findings | Reference |
| Sprague-Dawley Rats | Middle Cerebral Artery Occlusion (MCAO) | Tan IIA (25 mg/kg, i.p.) at 1, 4, 6, and 12 h post-reperfusion for 3 days. | Reduced neurologic impairment and cerebral infarction volume. | [7][8] |
| Sprague-Dawley Rats | MCAO | Tan IIA (25 and 40 mg/kg, i.p.) 10 min after MCAO. | Dose-dependent reduction in infarct volume and brain water content; improved neurological deficits. | [9] |
| Mice | Permanent MCAO | Tan IIA (5, 10, and 20 mg/kg, i.p.). | Significantly reduced infarct volume and improved neurological deficit. Increased SOD activity and decreased MDA, NO, and iNOS levels. | [10] |
| Sprague-Dawley Rats | MCAO/R | Tan IIA (4, 8, and 12 mg/kg) via caudal vein injection. | Reduced cerebral infarction volume and brain water content. Improved nerve function. | [11] |
| Pig | Ischemic Stroke | Tanshinone IIA-loaded nanoparticles prior to iNSC transplantation. | Increased neuron survival and decreased immune cell activation. | [12] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective effects of Tanshinone IIA.[7][13][14]
1. Animal Model:
- Animal: Male Sprague-Dawley rats, weighing 240 ± 20 g.
2. Experimental Procedure:
- Acclimatize rats for one week.
- Anesthetize the rat (e.g., with chloral hydrate or isoflurane).
- Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal ECA and the proximal CCA.
- Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it approximately 18-20 mm to occlude the origin of the middle cerebral artery.
- After a period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.
- Suture the incision and allow the animal to recover.
- Treatment Group: Administer Tanshinone IIA (e.g., 25 mg/kg, i.p.) at a predetermined time point after reperfusion.
- Control Group: Administer vehicle.
3. Endpoint Analysis:
- Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-MCAO using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).
- Infarct Volume Measurement: At 48 or 72 hours, euthanize the rats, remove the brains, and slice them into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume.
- Biochemical Analysis: Measure markers of oxidative stress (e.g., SOD, MDA) in brain tissue or serum.
Experimental Workflow: Neuroprotection Study
Caption: A typical experimental workflow for evaluating the neuroprotective effects of Tanshinone IIA in a rat stroke model.
Cardiovascular Protection
Tanshinone IIA has demonstrated cardioprotective effects in animal models of myocardial ischemia-reperfusion injury, primarily through its antioxidant and anti-inflammatory properties.
Quantitative Data Summary: Cardioprotective Effects of Tanshinone IIA
| Animal Model | Injury Model | Treatment Protocol | Key Findings | Reference |
| Rats | Myocardial Ischemia-Reperfusion Injury (MIRI) | Various dosages and administration routes. | Significantly increased SOD levels and reduced MDA levels and myocardial infarction area. | [15][16] |
| Rats and Rabbits | MIRI | Various dosages (3-70 mg/kg⁻¹). | Significantly decreased myocardial infarct size, cardiac enzyme activity, and troponin levels. | [17][18] |
Experimental Protocol: Myocardial Ischemia-Reperfusion Injury in Rabbits
This protocol outlines a method for inducing myocardial infarction in rabbits to study the cardioprotective effects of Tanshinone IIA.[19][20]
1. Animal Model:
- Animal: New Zealand White rabbits.
2. Experimental Procedure:
- Anesthetize the rabbit and perform a median sternotomy.
- Identify and ligate the left circumflex coronary artery for a specified duration (e.g., 1 hour) to induce ischemia.
- Remove the ligature to allow for reperfusion.
- Close the chest in layers.
- Treatment Group: Administer Tanshinone IIA at a specific dose and time relative to the ischemia-reperfusion event.
- Control Group: Administer vehicle.
3. Endpoint Analysis:
- Infarct Size Measurement: After a follow-up period (e.g., 5 weeks), euthanize the animal and excise the heart. Perfuse the heart with a solution like thioflavin-S to delineate the area at risk, followed by TTC staining to identify the infarcted tissue. Calculate the infarct size as a percentage of the area at risk.
- Cardiac Function: Assess cardiac function using echocardiography at baseline and follow-up time points.
- Biochemical Markers: Measure serum levels of cardiac enzymes (e.g., CK-MB, troponin) and markers of oxidative stress.
Disclaimer: The following protocols are intended as a general guide. Researchers should optimize the experimental conditions based on their specific research objectives and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Tanshinone IIA Inhibits Epithelial-to-Mesenchymal Transition Through Hindering β-Arrestin1 Mediated β-Catenin Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synergistic Antitumor Effect of Tanshinone IIA Plus Adriamycin on Human Hepatocellular Carcinoma Xenograft in BALB/C Nude Mice and Their Influences on Cytochrome P450 CYP3A4 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA affects the malignant growth of Cholangiocarcinoma cells by inhibiting the PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of tanshinone and its nanoparticles on U14 cervical carcinoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effect of tanshinone IIA on the brain and its therapeutic time window in rat models of cerebral ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Neuroprotective capabilities of Tanshinone IIA against cerebral ischemia/reperfusion injury via anti-apoptotic pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of Tanshinone IIA on permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tanshinone IIA Alleviates Traumatic Brain Injury by Reducing Ischemia‒Reperfusion via the miR-124-5p/FoxO1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Combination of puerarin and tanshinone IIA alleviates ischaemic stroke injury in rats via activating the Nrf2/ARE signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Efficacy of tanshinone IIA in rat models with myocardial ischemia–reperfusion injury: a systematic mini-review and meta-analysis [PeerJ] [peerj.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Effect of tanshinone IIA for myocardial ischemia/reperfusion injury in animal model: preclinical evidence and possible mechanisms [frontiersin.org]
- 18. Effect of tanshinone IIA for myocardial ischemia/reperfusion injury in animal model: preclinical evidence and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A novel method of standardized myocardial infarction in aged rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Standard Operating Procedure for Tanshinone IIA Handling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive standard operating procedure (SOP) for the safe handling and use of Tanshinone IIA in a laboratory setting. It includes detailed information on the compound's properties, safety precautions, disposal methods, and experimental protocols for common research applications.
Compound Information
Tanshinone IIA is a lipophilic diterpene quinone and one of the major bioactive components isolated from the root of Salvia miltiorrhiza Bunge (Danshen).[1] It is widely studied for its anti-inflammatory, antioxidant, and anti-cancer properties.[2]
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Synonyms | Dan Shen ketone, TSA, Tanshinone 2A | [3] |
| CAS Number | 568-72-9 | [3] |
| Molecular Formula | C₁₉H₁₈O₃ | [3] |
| Molecular Weight | 294.34 g/mol | [3] |
| Appearance | Red to orange crystalline powder | [3] |
| Melting Point | 196-200 °C | [3] |
| Solubility | Soluble in DMSO (0.3 mg/mL), DMF (2 mg/mL), and methanol (5 mg/mL). Slightly soluble in water. | [4][5] |
| Stability | Stable for up to one year as a solid when stored at -20°C. Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months. Tanshinone IIA is unstable in high temperature and light conditions and is prone to degradation.[3][6] |
Safety and Handling
Hazard Identification
Tanshinone IIA is classified as harmful if swallowed (Acute toxicity, Oral Category 4) and is very toxic to aquatic life with long-lasting effects.[7]
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn when handling Tanshinone IIA powder or solutions.
-
Eye Protection: Safety glasses or goggles are required to prevent eye contact.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.
Handling Procedures
-
Handle Tanshinone IIA in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid inhalation of dust particles.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where Tanshinone IIA is handled.
Storage
-
Store Tanshinone IIA powder in a tightly sealed container in a cool, dry, and dark place at -20°C.
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spills and Disposal
-
Spills: In case of a spill, wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact environmental health and safety personnel.
-
Disposal: Dispose of Tanshinone IIA waste in accordance with all applicable federal, state, and local regulations. It is categorized as hazardous to the aquatic environment. Do not allow it to enter drains or waterways.
Experimental Protocols
In Vitro Cell-Based Assays
-
Cell Lines: Human cancer cell lines such as gastric cancer cells (SNU-638, MKN1, AGS), oral squamous cell carcinoma cells (CAL27, SCC4, SCC25), or other relevant cell lines are commonly used.[2][8]
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[2][8]
-
Preparation of Tanshinone IIA Stock Solution: Dissolve Tanshinone IIA powder in sterile DMSO to prepare a stock solution (e.g., 10 mM). Store aliquots at -20°C.
-
Cell Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentration of Tanshinone IIA. A vehicle control (DMSO) should be included in all experiments. The final concentration of DMSO in the culture medium should typically be less than 0.1%.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[2]
-
Treat the cells with various concentrations of Tanshinone IIA for the desired time points (e.g., 24, 48, 72 hours).[2]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Seed cells in a 6-well plate and treat with Tanshinone IIA as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[2]
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Treat cells with Tanshinone IIA, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., PI3K, Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.[5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Animal Studies
-
Animals: Use male Apolipoprotein E-deficient (ApoE⁻/⁻) mice.
-
Diet: Feed the mice a high-fat diet to induce atherosclerosis.[9]
-
Tanshinone IIA Administration: Administer Tanshinone IIA to the treatment group via oral gavage or intraperitoneal injection at a specified dosage (e.g., 10-50 mg/kg/day) for a designated period (e.g., 12 weeks).[9][10] The control group should receive the vehicle.
-
Sample Collection and Analysis: At the end of the treatment period, collect blood samples for lipid profile analysis. Euthanize the mice and dissect the aorta for histological analysis (e.g., Oil Red O staining) to assess plaque formation.[1][9]
Visualizations
Signaling Pathways
Tanshinone IIA has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The following diagrams illustrate the inhibitory effects of Tanshinone IIA on the PI3K/Akt and ERK/MAPK pathways.
Experimental Workflow
The following diagram outlines the general workflow for in vitro studies investigating the effects of Tanshinone IIA.
References
- 1. Tanshinone IIA suppresses the progression of atherosclerosis by inhibiting the apoptosis of vascular smooth muscle cells and the proliferation and migration of macrophages induced by ox-LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinone ⅡA participates in the treatment of endometriosis by regulating adhesion, invasion, angiogenesis and inhibition of PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA induces autophagic cell death via activation of AMPK and ERK and inhibition of mTOR and p70 S6K in KBM-5 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA inhibits cell viability and promotes PUMA-mediated apoptosis of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA protects mice against atherosclerotic injury by activating the TGF-β/PI3K/Akt/eNOS pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA alleviates atherosclerosis in LDLR−/− mice by regulating efferocytosis of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for Tatsinine: Application Notes and Protocols
Initial Search and Findings
A comprehensive search for established High-Performance Liquid Chromatography (HPLC) methods for a compound specifically named "Tatsinine" did not yield any direct results. The scientific literature and chemical databases searched did not provide specific protocols, validation data, or chemical properties for a compound with this exact name. It is possible that "this compound" may be a novel compound, a compound known by a different name, a proprietary name not yet in the public domain, or a potential misspelling of another compound.
The search results did, however, provide extensive general information on the principles and applications of HPLC for the analysis of various compounds, including those with similar general classifications like tannins and other plant-derived molecules. This generalized information can serve as a foundational guide for developing a new HPLC method for a compound of interest.
General Approach to HPLC Method Development for a Novel Compound
In the absence of a specific, validated method for "this compound," a systematic approach to method development is required. This involves a series of steps to define the goals of the analysis, understand the physicochemical properties of the analyte, and systematically optimize the chromatographic conditions.
Key Objectives in Method Development:
-
Qualitative Analysis: To identify the presence or absence of the compound in a sample.
-
Quantitative Analysis: To determine the precise amount or concentration of the compound in a sample. This requires a higher level of method validation.
-
Purity Assessment: To determine the purity of a substance by separating it from any impurities or degradation products.
Experimental Workflow for HPLC Method Development
The following diagram outlines a typical workflow for developing a new HPLC method.
Caption: A logical workflow for the systematic development of a novel HPLC method.
Protocol: A Generalized HPLC Method Development Strategy
This protocol provides a starting point for developing an HPLC method for a novel compound, which can be adapted once the specific properties of "this compound" are known.
1. Materials and Reagents
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
High purity reference standard of the analyte ("this compound")
-
Buffers and additives (e.g., formic acid, trifluoroacetic acid, ammonium acetate)
-
HPLC vials and filters
2. Instrumentation
-
An HPLC system equipped with a pump (isocratic or gradient), autosampler, column oven, and a suitable detector (e.g., Diode Array Detector - DAD or UV-Vis).[1][2]
-
A reversed-phase C18 column is often a good starting point for a wide range of compounds.[3][4][5]
3. Preparation of Standard Solutions
-
Stock Standard Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent to prepare a stock solution of a high concentration (e.g., 1 mg/mL). The choice of solvent will depend on the solubility of the compound.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards at different concentrations. These will be used to establish the linearity of the method.
4. Sample Preparation
-
The method of sample preparation will depend on the matrix in which the analyte is present (e.g., plant extract, pharmaceutical formulation).
-
A general approach involves dissolving the sample in a suitable solvent, followed by filtration through a 0.45 µm or 0.22 µm filter to remove particulate matter before injection into the HPLC system.
5. Initial Chromatographic Conditions
The following table summarizes typical starting conditions for a reversed-phase HPLC method.
| Parameter | Initial Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile stationary phase suitable for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification helps to improve peak shape for acidic and basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient | Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) | To elute compounds with a wide range of polarities and determine the approximate elution time.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Detection Wavelength | Scan with DAD (e.g., 200-400 nm) to find λmax | The wavelength of maximum absorbance provides the best sensitivity for the analyte.[1] |
| Injection Volume | 10 µL | A typical injection volume. |
6. Method Optimization
-
Based on the initial chromatograms, adjust the gradient profile to improve the resolution of the analyte peak from any impurities.
-
If peak shape is poor (e.g., tailing or fronting), consider adjusting the pH of the mobile phase or using a different buffer.
-
The flow rate and column temperature can be adjusted to fine-tune the separation and analysis time.
7. Method Validation
Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose. The following parameters are typically evaluated:
| Validation Parameter | Description |
| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated for this.[3][5] |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by spike/recovery experiments.[3][4] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3][4][7] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][4][7] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][4][7] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Signaling Pathway for Method Validation Logic
The following diagram illustrates the logical progression of the method validation process.
Caption: A flowchart showing the key stages of HPLC method validation.
While a specific HPLC method for "this compound" could not be located, the principles and generalized protocols outlined above provide a comprehensive framework for developing and validating a robust analytical method. Researchers and scientists are encouraged to use this guide as a starting point and to tailor the specific parameters based on the observed chromatographic behavior and the physicochemical properties of the compound. For further progress, it is recommended to verify the correct name and structure of "this compound" and to search for literature on analogous compounds.
References
- 1. arlok.com [arlok.com]
- 2. What is HPLC (High Performance Liquid Chromatography) ï¼ : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. acsi-journal.eu [acsi-journal.eu]
- 4. researchgate.net [researchgate.net]
- 5. A validated HPLC method for the determination of thiazinamium methylsulphate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Analysis of Tanshinones
A Note on Terminology: Initial searches for "Tatsinine" did not yield relevant results. Based on the available scientific literature, it is highly probable that the intended compound is Tanshinone . This document will proceed with the analysis of Tanshinones, a class of bioactive compounds isolated from Salvia miltiorrhiza.
Introduction
Tanshinones, including prominent members such as Tanshinone I, Tanshinone IIA, and Cryptotanshinone, are a group of abietane-type diterpenoid compounds extracted from the dried root of Salvia miltiorrhiza Bunge (Danshen). These compounds have garnered significant interest in the scientific and medical communities due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. The structural characterization and quantification of Tanshinones in various matrices, such as herbal preparations and biological samples, are crucial for quality control, pharmacokinetic studies, and drug development. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful and sensitive technique for the analysis of these compounds.
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of major Tanshinones using mass spectrometry.
Section 1: Signaling Pathways of Tanshinones
Tanshinones exert their biological effects by modulating various signaling pathways. For instance, Cryptotanshinone has been shown to inhibit the STAT3 signaling pathway, which is often dysregulated in cancer. Tanshinone IIA is known to influence the PI3K/Akt and MAPK signaling pathways, which are critical in cell proliferation, survival, and apoptosis.
Section 2: Quantitative Analysis by LC-MS/MS
The quantitative analysis of Tanshinones is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, enabling the detection and quantification of these compounds in complex matrices.
Table 1: MRM Transitions and Mass Spectrometer Parameters for Major Tanshinones
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) | Ionization Mode |
| Tanshinone IIA | 295.0 | 248.8 | 25-35 | 80-100 | Positive |
| 277.1 | 20-30 | 80-100 | |||
| Cryptotanshinone | 297.2 | 251.1 | 25-35 | 80-100 | Positive |
| 279.2 | 20-30 | 80-100 | |||
| Tanshinone I | 277.2 | 248.9 | 25-35 | 80-100 | Positive |
| 231.1 | 30-40 | 80-100 | |||
| Dihydrotanshinone I | 279.1 | 261.1 | 20-30 | 70-90 | Positive |
| 233.1 | 30-40 | 70-90 |
Note: Optimal collision energy and declustering potential may vary depending on the instrument and source conditions.
Section 3: Experimental Protocols
A generalized workflow for the analysis of Tanshinones from a biological or herbal matrix is presented below.
Protocol 1: Sample Preparation from Rat Plasma
This protocol is adapted for the extraction of Tanshinones from plasma for pharmacokinetic studies.
Materials:
-
Rat plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate, HPLC grade
-
Internal Standard (IS) solution (e.g., Diazepam or a stable isotope-labeled Tanshinone)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 Acetonitrile:Water)
Procedure:
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
For liquid-liquid extraction, add 1 mL of ethyl acetate to the supernatant, vortex for 5 minutes, and centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Ultrasonic-Assisted Extraction from Salvia miltiorrhiza Powder
This protocol is suitable for the extraction of Tanshinones from dried plant material.[1]
Materials:
-
Dried and powdered Salvia miltiorrhiza root
-
Methanol, LC-MS grade
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Accurately weigh 15 mg of the powdered sample into a 2 mL centrifuge tube.[1]
-
Add 1.5 mL of methanol to the tube.[1]
-
Place the tube in an ultrasonic bath (e.g., 250 W, 40 kHz) and sonicate for 40 minutes.[1]
-
After sonication, centrifuge the sample at 13,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
Protocol 3: UPLC-MS/MS Method for Quantitative Analysis
This protocol provides a general method for the chromatographic separation and mass spectrometric detection of Tanshinones.
Liquid Chromatography Parameters:
-
Column: C18 column (e.g., Thermo Syncronis C18, 100 mm × 2.1 mm, 1.7 µm).[2]
-
Column Temperature: 35°C.[2]
-
Injection Volume: 5 µL.[2]
-
Gradient Elution:
-
0-1 min: 3% B
-
1-6 min: 3% to 30% B
-
6-7 min: 30% to 40% B
-
7-10 min: 40% to 95% B
-
10-12 min: 95% B
-
12-12.2 min: 95% to 3% B
-
(Followed by a re-equilibration period)[2]
-
Mass Spectrometry Parameters:
-
Ion Source: Electrospray Ionization (ESI), positive mode.[4][5]
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 300 - 550°C.[6]
-
Sheath and Auxiliary Gas: Nitrogen.
-
Collision Gas: Argon or Helium.
Section 4: Data Presentation and Validation
Method validation should be performed to ensure the reliability of the quantitative results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.
Table 2: Representative Performance Data for Tanshinone Analysis
| Compound | Matrix | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Tanshinone IIA | Rat Plasma | 0.5 - 300 | 0.15 | 0.5 | 87.3 - 105.6 |
| Rat Liver Microsomes | 1 - 500 | ~0.3 | 1 | >85 | |
| Herbal Decoction | 0.1 - 100 (µg/mL) | 0.03 (µg/mL) | 0.1 (µg/mL) | 92.5 - 106.2 | |
| Cryptotanshinone | Rat Plasma | 0.5 - 300 | 0.15 | 0.5 | 87.3 - 105.6 |
| Herbal Decoction | 0.1 - 100 (µg/mL) | 0.03 (µg/mL) | 0.1 (µg/mL) | 92.5 - 106.2 | |
| Tanshinone I | Rat Plasma | 0.5 - 300 | 0.15 | 0.5 | 87.3 - 105.6 |
| Herbal Decoction | 0.1 - 100 (µg/mL) | 0.03 (µg/mL) | 0.1 (µg/mL) | 92.5 - 106.2 |
Data compiled from various sources and represent typical values. Actual performance may vary.[3][5][7][8]
Section 5: Fragmentation Patterns
Understanding the fragmentation patterns of Tanshinones is essential for their structural identification and for selecting appropriate MRM transitions. The fragmentation is typically induced by collision-induced dissociation (CID).
For Tanshinone IIA ([M+H]⁺ at m/z 295), common fragmentation pathways involve the neutral loss of a methyl group (-15 Da), carbon monoxide (-28 Da), or a combination thereof, leading to characteristic product ions.[9][10] Similarly, Cryptotanshinone ([M+H]⁺ at m/z 297) and Tanshinone I ([M+H]⁺ at m/z 277) exhibit distinct fragmentation patterns that allow for their unambiguous identification.[10]
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the mass spectrometry analysis of major Tanshinones. The use of LC-MS/MS with MRM offers a robust, sensitive, and specific method for the quantification of these compounds in various complex matrices, which is invaluable for research, quality control, and clinical applications in the field of drug development and traditional medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. UFLC-MS/MS analysis of four tanshinone components in Salvia miltiorrhizae after ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinone Content Prediction and Geographical Origin Classification of Salvia miltiorrhiza by Combining Hyperspectral Imaging with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of tanshinone IIA and its three hydroxylated metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. akjournals.com [akjournals.com]
- 10. peerj.com [peerj.com]
Application Notes and Protocols for the Storage and Handling of Tanshinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and best practices for the safe storage, handling, and experimental use of Tanshinones, a class of bioactive compounds isolated from the roots of Salvia miltiorrhiza.
Chemical Properties and Storage
Tanshinones are lipophilic abietane diterpenes characterized by a quinone structure. Their active double bonds make them susceptible to heat-induced degradation[1]. Proper storage is crucial to maintain their stability and biological activity.
Table 1: Storage and Stability of Tanshinones
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years[2][3] | Protect from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[2][3] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[2][3][4] | For short-term storage. | |
| Sodium Tanshinone IIA Sulfonate | 2-8°C | As specified by the manufacturer | Protect from light; unstable in solution[5]. |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is essential when handling Tanshinones.
-
Ventilation : Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols[6].
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear appropriate chemical-resistant gloves.
-
Eye Protection : Use safety goggles with side shields[6].
-
Lab Coat : A lab coat or other protective clothing is required.
-
-
Hygiene : Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[7].
-
Spills : In case of a spill, absorb the material with an inert absorbent (e.g., diatomite) and dispose of it according to local regulations. Decontaminate the area by scrubbing with alcohol[6].
Preparation of Stock and Working Solutions
Tanshinones are poorly soluble in water but readily dissolve in organic solvents[8]. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions.
Table 2: Solubility of Common Tanshinones in DMSO
| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO |
| Tanshinone I | 276.29 | ≥27.6 mg/mL[9] |
| Tanshinone IIA | 294.34 | ~5 mg/mL (16.98 mM)[2] |
| Cryptotanshinone | 296.36 | Soluble |
Protocol for Preparing a 10 mM Stock Solution of Tanshinone IIA in DMSO
-
Calculate the required mass : For 1 mL of a 10 mM stock solution of Tanshinone IIA (MW: 294.34 g/mol ), 2.94 mg is needed.
-
Weigh the compound : Accurately weigh the Tanshinone IIA powder.
-
Dissolve in DMSO : Add the powder to a sterile microcentrifuge tube and add the appropriate volume of fresh, anhydrous DMSO. Using DMSO that has absorbed moisture can reduce solubility[2][3].
-
Aid dissolution (if necessary) : To enhance solubility, gently warm the solution to 37°C and use an ultrasonic bath for a short period[4].
-
Storage : Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C[2][3].
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of Tanshinones on cancer cell lines.
Table 3: IC50 Values of Tanshinones in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Tanshinone I | MCF-7 | Breast Cancer | 3.3 |
| MDA-MB-231 | Breast Cancer | 6.5 | |
| A549 | Lung Cancer | 17.9 | |
| Tanshinone IIA | MCF-7 | Breast Cancer | >20 |
| MDA-MB-231 | Breast Cancer | >20 | |
| A549 | Lung Cancer | >20 | |
| Cryptotanshinone | MCF-7 | Breast Cancer | 16.97 |
| HeLa | Cervical Cancer | 17.55 |
Protocol:
-
Cell Seeding : Seed cells (e.g., A549, MCF-7) into a 96-well plate at a density of 3 x 10³ cells/well and incubate overnight for attachment[10].
-
Treatment : Prepare serial dilutions of the Tanshinone stock solution in the complete cell culture medium. Replace the medium in the wells with the medium containing various concentrations of the Tanshinone (e.g., 0, 1, 2, 4, 8, 16 µM). Include a vehicle control (DMSO) at the same final concentration as the highest Tanshinone concentration.
-
Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator[10].
-
CCK-8 Addition : Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C[10].
-
Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader[10].
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for detecting apoptosis in cells treated with Tanshinones.
Protocol:
-
Cell Treatment : Seed cells in a 6-well plate and treat with the desired concentrations of Tanshinone for 24-48 hours.
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Inactivate trypsin with a serum-containing medium[11].
-
Washing : Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS[12].
-
Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature[13].
-
Flow Cytometry : Analyze the stained cells by flow cytometry within one hour. Unstained, Annexin V-only, and PI-only controls should be included for proper compensation and gating[12][13].
Western Blot Analysis of PI3K/Akt and Apoptosis-Related Proteins
This protocol details the analysis of protein expression in key signaling pathways affected by Tanshinones.
Protocol:
-
Protein Extraction : After treating cells with Tanshinone, wash them with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature[14].
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C[14].
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[14].
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis : Quantify the band intensities and normalize them to the loading control. Calculate the ratios of phosphorylated to total proteins or Bax to Bcl-2[15].
Signaling Pathways and Experimental Workflows
Signaling Pathways
Tanshinones have been shown to modulate several key signaling pathways involved in cancer progression and inflammation. For instance, Tanshinone IIA can inhibit the PI3K/Akt pathway, leading to decreased proliferation and migration of cancer cells[6]. It can also induce apoptosis by altering the Bax/Bcl-2 ratio and activating caspases[16][17].
References
- 1. Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Network Pharmacology, Molecular Docking, and in vitro Experiments Reveal the Role and Mechanism of Tanshinone IIA in Colorectal Cancer Treatment Through the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Tatsinine: Application Notes and Protocols for Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical studies to evaluate the efficacy of Tatsinine, a promising natural compound with demonstrated anti-cancer properties. The protocols outlined below are intended to serve as a detailed framework for in vitro and in vivo investigations into its mechanism of action and therapeutic potential. For the purposes of these notes, "this compound" will be used interchangeably with its scientifically recognized name, Tanshinone IIA, a major bioactive component isolated from the roots of Salvia miltiorrhiza.
Mechanism of Action
Tanshinone IIA exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell types. These effects are mediated through the modulation of key signaling pathways crucial for cancer cell survival and growth, including the PI3K/Akt, MAPK, and STAT3 pathways.
In Vitro Efficacy Studies
Cell Viability and Cytotoxicity Assays
Objective: To determine the dose-dependent effect of Tanshinone IIA on the viability and proliferation of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Tanshinone IIA (e.g., 1, 2, 4, 8 µg/mL) for 24, 48, and 72 hours. Include a vehicle control (DMSO) group.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Table 1: IC50 Values of Tanshinone IIA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (h) |
| 786-O | Renal Cell Carcinoma | ~2 | 24 |
| MKN45 | Gastric Cancer | 8.35 | 48 |
| SGC7901 | Gastric Cancer | 10.78 | 48 |
| A2780 | Ovarian Cancer | ~26.3 (150 µM) | 24 |
| MCF-7 | Breast Cancer (ER+) | 0.25 | Not Specified |
| MDA-MB-231 | Breast Cancer (ER-) | Not Specified | Not Specified |
Apoptosis Assays
Objective: To quantify the induction of apoptosis in cancer cells upon treatment with Tanshinone IIA.
Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells (1 x 10⁶ cells/well) in 6-well plates and treat with desired concentrations of Tanshinone IIA (e.g., 0, 2, 4, 8 µg/mL) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Objective: To investigate the effect of Tanshinone IIA on the expression of proteins involved in apoptosis and cell signaling pathways.
Protocol: Western Blotting
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Bcl-2 (1:1000)
-
Bax (1:1000)
-
Cleaved Caspase-3 (1:1000)
-
Phospho-Akt (Ser473) (1:1000)
-
Total Akt (1:1000)
-
Phospho-ERK1/2 (Thr202/Tyr204) (1:1000)
-
Total ERK1/2 (1:1000)
-
Phospho-STAT3 (Tyr705) (1:1000)
-
Total STAT3 (1:1000)
-
β-actin (1:5000) as a loading control.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Quantitative Real-Time PCR (qPCR)
Objective: To analyze the effect of Tanshinone IIA on the mRNA expression levels of apoptosis-related genes.
Protocol: qPCR for Bcl-2 and Bax
-
RNA Extraction: Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers.
-
Primer Sequences:
-
Bax Forward: 5'-GTT TCA TCC AGG ATC GAG CAG-3'
-
Bax Reverse: 5'-CAT CTT CTT CCA GAT GGT GA-3'
-
Bcl-2 Forward: 5'-GGT GGG GTC ATG TGT GTG G-3'
-
Bcl-2 Reverse: 5'-CGG TTA GCG GAC TTA GAG G-3'
-
GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'
-
GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
-
Thermal Cycling Conditions:
-
Data Analysis: Normalize the expression of the target genes to the housekeeping gene (GAPDH) using the 2^-ΔΔCt method.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of Tanshinone IIA in a preclinical animal model.
Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 2 x 10⁶ SGC7901 or MKN45 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Treatment: Randomly assign mice to treatment and control groups. Administer Tanshinone IIA intraperitoneally at doses of 10 mg/kg and 30 mg/kg daily or on a specified schedule for a defined period (e.g., 3 weeks). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).
Table 2: In Vivo Tumor Growth Inhibition by Tanshinone IIA
| Cell Line Xenograft | Treatment Dose (mg/kg) | Treatment Duration | Tumor Growth Inhibition (%) |
| MKN45 | 10 | 3 weeks | ~26 |
| MKN45 | 30 | 3 weeks | ~72 |
| SGC7901 | 30 | 3 weeks | ~65 |
| MDA-MB-231 | Not Specified | Not Specified | 38.43 (volume), 39.82 (weight) |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Tanshinone IIA inhibits the PI3K/Akt signaling pathway.
Caption: Tanshinone IIA suppresses the MAPK/ERK signaling cascade.
Caption: Tanshinone IIA inhibits STAT3 signaling activation.
Caption: Experimental workflow for this compound efficacy studies.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Poorly Soluble Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with lipophilic compounds, using Tatsinine as a representative example. The principles and techniques outlined here are broadly applicable to many poorly soluble natural products and active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: My this compound compound is not dissolving in aqueous buffers. What is the first step I should take?
A1: The initial and most critical step is to assess the compound's polarity. Like dissolves like; a non-polar compound will have poor solubility in a polar solvent like water.[1] Start by attempting to dissolve a small amount of the compound in a range of organic solvents with varying polarities to determine a suitable starting point.
Q2: Which organic solvents are commonly used for initial solubility testing of poorly soluble compounds?
A2: A standard panel of solvents for initial testing could include (from less polar to more polar): Hexane, Toluene, Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate, Acetone, Ethanol, Methanol, and Dimethyl Sulfoxide (DMSO).[2][3][4] Observing the compound's behavior in these solvents will provide a good indication of its solubility profile.
Q3: I have found a suitable organic solvent, but I need to prepare an aqueous stock solution for my cell-based assays. How can I achieve this?
A3: The most common method is to first dissolve the compound in a water-miscible organic solvent, such as DMSO or ethanol, to create a high-concentration stock solution.[5] This stock can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically <0.5%).
Q4: Even with DMSO, my compound precipitates when I dilute it into my aqueous buffer. What can I do?
A4: This is a common issue known as "crashing out." Several strategies can mitigate this:
-
Lower the final concentration: Your compound may be exceeding its solubility limit in the final aqueous medium.
-
Use a co-solvent system: A mixture of a water-miscible organic solvent and water can sometimes maintain solubility better than a single solvent.[5]
-
Employ solubilizing agents: Surfactants, cyclodextrins, or other excipients can be used to enhance aqueous solubility.[6][7]
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Compound is insoluble in all tested solvents. | The compound may be highly crystalline or have strong intermolecular forces. | 1. Attempt gentle heating to increase solubility. 2. Use a more powerful solvent like Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), keeping in mind their potential toxicity in biological assays. 3. Consider physical modification techniques like micronization to increase surface area.[5][8][9] |
| Precipitation occurs over time in stock solutions. | The solution may be supersaturated, or the compound may be unstable in the solvent. | 1. Prepare fresh stock solutions before each experiment. 2. Store stock solutions at the appropriate temperature (often -20°C or -80°C) to minimize degradation and precipitation. 3. Filter the stock solution to remove any undissolved particulates before making dilutions. |
| Inconsistent results in biological assays. | Poor solubility can lead to inaccurate concentrations and variable bioavailability. | 1. Visually inspect all solutions for precipitation before use. 2. Incorporate a solubility-enhancing technique into your protocol to ensure the compound is fully dissolved. 3. Consider reformulating the compound using techniques like solid dispersions or lipid-based formulations for in vivo studies.[8][10][11] |
Experimental Protocols for Solubility Enhancement
Protocol 1: Preparation of a Co-Solvent System
This protocol outlines the preparation of a stock solution using a co-solvent system to improve the solubility of a poorly soluble compound.
-
Solvent Selection: Based on initial solubility tests, select a primary water-miscible organic solvent in which the compound is highly soluble (e.g., DMSO).
-
Co-solvent Preparation: Prepare a mixture of the primary solvent and a secondary, less potent but still water-miscible solvent (e.g., ethanol or polyethylene glycol 400). A common starting ratio is 1:1 (v/v).
-
Dissolution: Dissolve the compound in the co-solvent mixture to the desired stock concentration. Gentle vortexing and warming (if the compound is heat-stable) can aid dissolution.
-
Aqueous Dilution: Perform serial dilutions of the co-solvent stock solution into the final aqueous buffer. Add the stock solution to the buffer dropwise while vortexing to minimize precipitation.
Protocol 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, thereby increasing their aqueous solubility.[10][12]
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used for its high water solubility and low toxicity.
-
Molar Ratio Determination: Empirically determine the optimal molar ratio of the compound to cyclodextrin. Common starting ratios are 1:1 and 1:2.
-
Complexation:
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Slowly add the powdered compound to the cyclodextrin solution while stirring vigorously.
-
Continue stirring at room temperature for several hours or overnight to allow for complex formation.
-
-
Filtration and Use: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the water-soluble compound-cyclodextrin complex.
Signaling Pathways and Experimental Workflows
Tanshinone IIA is known to exert anti-cancer effects by modulating key signaling pathways such as PI3K/Akt and MAPK.[13][14]
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: Workflow for Solubility Enhancement.
References
- 1. Solvent - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 5. wjbphs.com [wjbphs.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ispe.gr.jp [ispe.gr.jp]
- 10. agnopharma.com [agnopharma.com]
- 11. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating Tanshinone Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tanshinone assays. Unexpected results can arise from various factors, from sample preparation to data analysis. This guide aims to address common issues encountered during the quantification and analysis of Tanshinones, including Tanshinone IIA, Dihydrotanshinone, and Cryptotanshinone.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during Tanshinone assays, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing poor peak shape (tailing or fronting) in my HPLC chromatogram for Tanshinones?
A1: Poor peak shape is a common issue in HPLC analysis and can significantly affect the accuracy of quantification.
-
Peak Tailing: This is often observed as an asymmetrical peak with a "tail" extending to the right.[1] For Tanshinones, this can be caused by:
-
Secondary Interactions: Residual silanol groups on the C18 column can interact with the polar functional groups of Tanshinones, causing tailing.[2] Adding a small amount of a weak acid, like acetic or formic acid, to the mobile phase can help to suppress these interactions.[3]
-
Column Degradation: Over time, the stationary phase of the HPLC column can degrade, leading to poor peak shape. If you observe a gradual increase in tailing across all peaks, it may be time to replace the column.
-
Metal Contamination: Metal ions in the sample or mobile phase can chelate with certain Tanshinones, causing tailing. Using high-purity solvents and reagents can help to mitigate this.
-
-
Peak Fronting: This appears as a peak that rises too rapidly, with the front of the peak being less steep than the back.[1] The most common cause of peak fronting is sample overload .[1][4] Injecting a sample that is too concentrated can saturate the column, leading to this distortion. Try diluting your sample and re-injecting.
Q2: My recovery of Tanshinones is consistently low. What are the potential causes and solutions?
A2: Low recovery can be attributed to issues in both the extraction and analytical stages.
-
Inefficient Extraction: The choice of extraction solvent and method is critical for achieving good recovery of these lipophilic compounds.
-
Solvent Polarity: Using a solvent that is not optimal for the lipophilic nature of Tanshinones can result in incomplete extraction. Methanol and ethanol are commonly used and have been shown to be effective.[3][5]
-
Extraction Method: The duration and method of extraction can impact efficiency. Ultrasonic-assisted extraction has been shown to be more efficient than simple dipping or stirring in a shorter amount of time.[3] Ensure that the extraction time is sufficient to allow for complete transfer of the analytes from the sample matrix to the solvent.
-
-
Analyte Degradation: Tanshinone IIA, in particular, is known to be unstable under certain conditions.
-
Poor Solubility: Cryptotanshinone has poor aqueous solubility, which can affect its recovery and analysis.[2] Ensure that the solvent used for sample preparation and the mobile phase are appropriate to maintain its solubility.
Q3: I am observing unexpected peaks in my chromatogram. How can I identify their source?
A3: Extraneous peaks, also known as "ghost peaks," can originate from several sources.
-
Carryover from Previous Injections: If a highly concentrated sample was run previously, residual amounts may elute in subsequent runs. To check for this, run a blank injection (mobile phase only) after a sample run. If the unexpected peak appears in the blank, it is likely due to carryover. Increasing the run time or adding a column wash step between injections can help.
-
Contamination: Contaminants can be introduced from solvents, glassware, or the sample itself.[8] Ensure that all solvents are of HPLC grade and that glassware is thoroughly cleaned. Filtering the sample before injection can also help to remove particulate matter that may contribute to extraneous peaks.
-
Mobile Phase Issues: If the mobile phase is not properly prepared or has been sitting for a long time, it can lead to the growth of microorganisms or the degradation of additives, resulting in unexpected peaks. Always use freshly prepared mobile phase.
Q4: The retention times of my Tanshinone peaks are shifting between runs. What could be the cause?
A4: Retention time variability can compromise peak identification and quantification.
-
Mobile Phase Composition: Even small variations in the mobile phase composition can lead to shifts in retention time. Ensure that the mobile phase is prepared accurately and consistently for each run. If using a gradient elution, ensure the gradient program is running correctly.
-
Column Temperature: Fluctuations in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds.[9][10][11][12] While Tanshinones are not strongly ionizable, pH can still influence their interaction with the stationary phase. Maintaining a consistent pH is important for reproducible results.
Q5: What are some common mistakes to avoid during sample preparation for Tanshinone assays?
A5: Proper sample preparation is critical for accurate and reliable results.[13]
-
Inaccurate Labeling: Mislabeled or unlabeled tubes are a common source of error.[14] Ensure all sample and standard tubes are clearly and accurately labeled before starting the experiment.
-
Incorrect Container Size: Using a container that is too large for a small sample volume can make it difficult to aspirate the entire sample, leading to losses. Conversely, overfilling a small container can lead to spillage.[14]
-
Insufficient Mixing: Ensure that samples and standards are thoroughly mixed to ensure homogeneity before taking an aliquot for analysis.
-
Improper Storage: As mentioned earlier, Tanshinones can be sensitive to light and temperature.[6][7] Always store stock solutions and prepared samples under appropriate conditions (e.g., in amber vials at 4°C) to prevent degradation.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated HPLC methods for the analysis of Tanshinones. These values can serve as a reference for method development and validation.
Table 1: HPLC Method Validation Parameters for Tanshinone Analysis
| Parameter | Tanshinone I | Tanshinone IIA | Cryptotanshinone | Dihydrotanshinone I | Reference |
| Linearity Range (µg/mL) | 0.1 - 500.0 | 0.1 - 500.0 | 0.1 - 500.0 | - | [3] |
| 0.25 - 80 (ng/mL) | 0.25 - 80 (ng/mL) | 0.25 - 80 (ng/mL) | 0.25 - 80 (ng/mL) | [15] | |
| Regression Equation | y = 53735x - 75327 | y = 37353x - 88373 | y = 47839x - 6967 | - | [3] |
| Correlation Coefficient (r²) | 0.9998 | 0.9997 | 0.9998 | - | [3] |
| > 0.999 | > 0.999 | > 0.999 | > 0.999 | [15] | |
| LOD (µg/mL) | - | - | - | 0.13 | [16] |
| LOQ (ng/mL) | 57.0 | 76.0 | 45.0 | - | [17] |
| - | - | 10 | - | [16] | |
| Recovery (%) | 96.7 - 97.5 | 96.7 - 97.5 | 96.7 - 97.5 | - | [15] |
| 95.4 - 104.4 | 95.4 - 104.4 | 95.4 - 104.4 | 95.4 - 104.4 | [16] | |
| Intra-day Precision (RSD %) | < 3.0 | < 3.0 | < 3.0 | - | [15] |
| < 3.8 | < 3.8 | < 3.8 | < 3.8 | [16] | |
| Inter-day Precision (RSD %) | < 3.0 | < 3.0 | < 3.0 | - | [15] |
| < 3.8 | < 3.8 | < 3.8 | < 3.8 | [16] |
Detailed Experimental Protocols
This section provides detailed methodologies for the extraction and HPLC analysis of Tanshinones.
Protocol 1: Ultrasonic-Assisted Extraction of Tanshinones from Salvia miltiorrhiza
Objective: To extract Tanshinones from dried Salvia miltiorrhiza root powder for subsequent HPLC analysis.
Materials:
-
Dried and powdered Salvia miltiorrhiza root
-
Methanol (HPLC grade)[3]
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filter
Procedure:
-
Weigh 0.5 g of powdered Salvia miltiorrhiza root into a centrifuge tube.[3]
-
Add 50 mL of methanol to the tube.[3]
-
Place the tube in an ultrasonic bath and sonicate for 20 minutes.[3]
-
After sonication, centrifuge the sample to pellet the solid material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Protocol 2: HPLC Analysis of Tanshinones
Objective: To separate and quantify Tanshinone I, Tanshinone IIA, and Cryptotanshinone using reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: Waters 600s Multi Solvent Delivery System or equivalent[3]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size[3]
-
Mobile Phase: Methanol:Water (78:22, v/v) containing 0.5% acetic acid[3]
-
Flow Rate: 0.5 mL/min[3]
-
Injection Volume: 5 µL[3]
-
Detector: UV detector set at 254 nm[3]
-
Column Temperature: Ambient
Procedure:
-
Prepare the mobile phase and degas it thoroughly before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of standard solutions of Tanshinone I, Tanshinone IIA, and Cryptotanshinone in methanol at known concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Inject the standard solutions to generate a calibration curve for each analyte.
-
Inject the prepared sample extract.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each Tanshinone in the sample using the calibration curve.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key signaling pathways modulated by Tanshinones and a typical experimental workflow for their analysis.
Caption: Tanshinone IIA induces apoptosis via the PI3K/AKT/JNK signaling pathway.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. agilent.com [agilent.com]
- 3. asianpubs.org [asianpubs.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. moravek.com [moravek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. veeprho.com [veeprho.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Common Errors During Sample Preparation & How to Avoid Them - Labtag Blog [blog.labtag.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tanshinone Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for Tanshinone treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for Tanshinone IIA treatment?
A1: The optimal concentration and incubation time for Tanshinone IIA (Tan IIA) are cell-type dependent. Based on published studies, a common starting point is a concentration range of 2.5 µg/ml to 10 µg/ml, with incubation times ranging from 24 to 72 hours.[1] For instance, in 786-O human renal cell carcinoma cells, concentrations of 2, 4, and 8 µg/ml for 24 hours have been shown to induce apoptosis.[2] In human gastric cancer cell lines, time-course experiments are often conducted at 12, 24, 48, and 72 hours.[1] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q2: How should I prepare and store Tanshinone IIA solutions?
A2: Tanshinone IIA has poor water solubility.[3] It is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is recommended to prepare a high-concentration stock solution, aliquot it into smaller volumes, and store it at -80°C to minimize freeze-thaw cycles.[4] The working solution should be prepared fresh from the stock solution for each experiment.[4] Be sure to include a vehicle control (DMSO) in your experiments at the same final concentration used for the Tanshinone IIA treatment.
Q3: What are the known signaling pathways affected by Tanshinone IIA that might influence the choice of incubation time?
A3: Tanshinone IIA has been shown to modulate several key signaling pathways involved in cancer cell proliferation and apoptosis. These include the PI3K/Akt/mTOR, MAPK, and STAT3 pathways.[5][6] The activation or inhibition of these pathways can be time-dependent. For example, short incubation times might be sufficient to observe effects on protein phosphorylation (e.g., Akt, ERK), while longer incubation times are generally required to detect changes in protein expression, cell cycle arrest, and apoptosis.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of Tanshinone IIA on cell viability. | 1. Sub-optimal incubation time: The incubation period may be too short for the cellular response to manifest. 2. Insufficient concentration: The concentration of Tanshinone IIA may be too low to elicit a response in the specific cell line. 3. Drug instability: The Tanshinone IIA solution may have degraded.[4] 4. Cell line resistance: The target cell line may be resistant to Tanshinone IIA. | 1. Perform a time-course experiment, extending the incubation period (e.g., 24, 48, 72 hours).[1] 2. Conduct a dose-response experiment with a wider range of concentrations. 3. Prepare a fresh stock solution of Tanshinone IIA in DMSO and store it in aliquots at -80°C.[4] 4. Review the literature for studies using the same cell line or consider using a different, more sensitive cell line as a positive control. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density: Variations in the initial number of cells can lead to different responses. 2. Edge effects in multi-well plates: Cells in the outer wells may behave differently due to evaporation. 3. Inconsistent drug concentration: Pipetting errors can lead to variations in the final Tanshinone IIA concentration. | 1. Ensure a homogenous cell suspension before seeding and use a consistent cell counting method. 2. Avoid using the outer wells of the plate for experimental conditions; fill them with sterile media or PBS instead. 3. Use calibrated pipettes and ensure thorough mixing when preparing dilutions. |
| Unexpected cell morphology or toxicity in control group. | 1. DMSO toxicity: High concentrations of DMSO can be toxic to some cell lines. 2. Contamination: Bacterial or fungal contamination can affect cell health. | 1. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including the vehicle control. 2. Routinely check for contamination and practice sterile cell culture techniques. |
Quantitative Data Summary
Table 1: Effective Concentrations and Incubation Times of Tanshinone IIA in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range | Incubation Time(s) | Observed Effect(s) |
| 786-O | Renal Cell Carcinoma | 2, 4, 8 µg/ml | 24 h | Decreased cell viability, apoptosis, S phase arrest[2] |
| SNU-638, MKN1, AGS | Gastric Cancer | 2.5, 5, 10 µg/ml | 12, 24, 48, 72 h | Inhibition of cell proliferation[1] |
| A2780 | Ovarian Cancer | 50, 100, 150, 200, 250 µM | 24 h, 48 h | Inhibition of cell growth, migration, and invasion[8] |
| CAL27, SCC4, SCC25 | Oral Squamous Cell Carcinoma | 0-5 µM | Not specified | Reduced cell viability, suppressed colony formation[9] |
| Huh-7, Hep-G2 | Hepatocellular Carcinoma | 4 µM | 48 h, 72 h | Inhibition of cell viability[10] |
| HDF-α | Fibroblast | 0, 2.5, 5.0, 10, 20, 40, 80 µM | 12, 24, 36, 48 h | Regulation of cell proliferation and migration[11] |
| LNCaP | Prostate Cancer | 50 µM | 24 h, 48 h | Increased sub-G1 DNA content (apoptosis)[12] |
| A549 | Lung Epithelial Cells | 1, 2, 3, 5, 10 µg/ml | 48 h | No cytotoxic effect up to 3 µg/ml[7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Treatment: Treat the cells with various concentrations of Tanshinone IIA (and a vehicle control) for the desired incubation times (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed 1x10⁶ cells in 6-well plates and treat with the desired concentrations of Tanshinone IIA for the chosen incubation time (e.g., 24 hours).[2]
-
Cell Harvesting: Following treatment, harvest the cells (including floating cells in the media) by trypsinization and wash them twice with cold PBS.[2]
-
Staining: Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/ml.[2] Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) to 100 µl of the cell suspension.[2]
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.[1][2]
-
Analysis: Add 400 µl of 1X binding buffer and analyze the cells by flow cytometry.[2]
Visualizations
References
- 1. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Progress of tanshinone IIA against respiratory diseases: therapeutic targets and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The mechanisms of tanshinone in the treatment of tumors [frontiersin.org]
- 7. Tanshinone IIA pretreatment promotes cell survival in human lung epithelial cells under hypoxia via AP-1-Nrf2 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA inhibits cell viability and promotes PUMA-mediated apoptosis of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA inhibits heat-induced growth of p53-mutant Huh-7 hepatocellular carcinoma by modulating osmotic homeostasis and glycolysis through targeting ALDH7A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. researchgate.net [researchgate.net]
Tatsinine & Triptolide Cytotoxicity Reduction: A Technical Support Center
Welcome to the technical support center for researchers working with Tatsinine and its parent compound, Triptolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the inherent cytotoxicity of these potent compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary scientifically-validated strategies to reduce the cytotoxicity of Triptolide and its analogs like this compound?
The primary strategies to reduce the severe toxicity associated with Triptolide, which limits its clinical application, can be categorized into three main approaches:
-
Chemical Structural Modification: This involves synthesizing derivatives or prodrugs of Triptolide. The goal is to create analogs with an improved therapeutic window, retaining the desired pharmacological activity while reducing adverse toxic effects.[1][2]
-
Advanced Drug Delivery Systems (DDS): This strategy focuses on encapsulating Triptolide within nanocarriers.[3][4][5] These systems can improve water solubility, alter pharmacokinetic profiles, and enable targeted delivery to specific tissues or cells, thereby reducing systemic exposure and off-target toxicity.[3][6]
-
Combination Therapy: This approach involves using Triptolide at lower, less toxic doses in combination with other therapeutic agents.[7][8][9] This can lead to synergistic effects, where the combined treatment is more effective than either agent alone, allowing for a reduction in the Triptolide dosage.[7]
Q2: Which structural modifications of Triptolide have successfully reduced toxicity?
Researchers have found that modifications at specific positions on the Triptolide molecule can significantly decrease toxicity.[10] The structure-activity relationships (SARs) indicate that:
-
Proper modification of the C-14β-hydroxyl group can improve water solubility and target selectivity while reducing toxicity.[1]
-
Introducing suitable functional groups at the C-5,6 position may retain immunosuppressive and anticancer activity with reduced toxicity.[1]
A notable example is (5R)-5-hydroxytriptolide (LLDT-8) , which demonstrated a 122-fold lower cytotoxicity in vitro and a 10-fold lower acute toxicity in vivo compared to the parent Triptolide, while maintaining comparable anti-inflammatory and immunosuppressive activities.[1][11]
| Compound | Modification | Reported Toxicity Reduction | Reference |
| (5R)-5-hydroxytriptolide (LLDT-8) | Hydroxylation at C-5 | 122-fold lower cytotoxicity in vitro; 10-fold lower acute toxicity in vivo compared to Triptolide. | [1][11] |
| MRx102 | Prodrug of 19-benzoyl triptolide | Showed more effective and safer profile in acute myeloid leukemia patient cells. | [1] |
Q3: How do nanoformulations decrease Triptolide's toxicity?
Nanoformulations, such as solid lipid nanoparticles (SLNs), liposomes, and polymeric micelles, work through several mechanisms to reduce Triptolide's toxicity:[3][6]
-
Controlled Release: Nanocarriers can be engineered to release the drug slowly over time or in response to specific triggers (like the acidic pH of a tumor environment), preventing high initial concentration spikes that cause toxicity.[5]
-
Targeted Delivery: The surface of nanoparticles can be modified with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on target cells (e.g., cancer cells). This active targeting increases drug concentration at the desired site and minimizes exposure to healthy organs like the liver and kidneys.[4][5]
-
Altered Biodistribution: Encapsulation changes the drug's pharmacokinetic properties, often leading to longer circulation times and preventing rapid accumulation in organs prone to toxicity.[6] For example, certain nanoparticle formulations have been shown to effectively alleviate the renal toxicity of Triptolide in rat models.[4]
Troubleshooting Guide
Problem: I am observing significant cytotoxicity in my non-target (control) cell lines even at very low concentrations of Triptolide/Tatsinine.
Possible Causes & Solutions:
-
High Sensitivity of Cell Line: Some cell lines are inherently more sensitive to Triptolide.
-
Solution: Perform a dose-response curve starting from extremely low concentrations (e.g., picomolar range) to determine the precise IC50 for your specific cell line. Consider using a less sensitive cell line if your experimental design allows.
-
-
Solvent Toxicity: The solvent used to dissolve Triptolide (e.g., DMSO) might be causing toxicity at the concentrations used.
-
Solution: Ensure your vehicle control (media + solvent) is run alongside all experiments. Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.1%).
-
-
Off-Target Effects: Triptolide is known to have multiple cellular targets, including the general transcription factor TFIIH, which can lead to widespread effects.[7][12]
-
Solution: This is an inherent property of the drug. The primary solution is to employ one of the toxicity reduction strategies, such as using a less toxic derivative or a nanoformulation, to improve specificity.
-
Experimental Protocols
Protocol: General Cytotoxicity Assessment using MTT Assay
This protocol outlines the key steps for evaluating the cytotoxicity of Triptolide or its analogs.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of your test compound (Triptolide, this compound, or a modified version) in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for "untreated" (medium only) and "vehicle control" (medium + solvent) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).[12]
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Signaling Pathway Insight
Triptolide's Impact on the NF-κB Signaling Pathway
A key mechanism of Triptolide's anti-inflammatory and anti-cancer activity is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[1][13] Understanding this interaction is crucial for researchers. Triptolide can prevent the degradation of IκBα, the inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory and pro-survival genes.
References
- 1. Therapeutic potential of triptolide in autoimmune diseases and strategies to reduce its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triptolide delivery: Nanotechnology-based carrier systems to enhance efficacy and limit toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delivery of triptolide: a combination of traditional Chinese medicine and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A comprehensive overview of triptolide utilizing nanotechnology and its potential applications in prostate diseases [frontiersin.org]
- 6. triptolide-delivery-nanotechnology-based-carrier-systems-to-enhance-efficacy-and-limit-toxicity - Ask this paper | Bohrium [bohrium.com]
- 7. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review on celastrol, triptolide and triptonide: Insights on their pharmacological activity, toxicity, combination therapy, new dosage form and novel drug delivery routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detoxification strategies of triptolide based on drug combinations and targeted delivery methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Triptolide with Potential Medicinal Value for Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Batch-to-Batch Variability of Tanshinone
Disclaimer: The information provided in this guide is intended for researchers, scientists, and drug development professionals. It is based on the assumption that the query "Tatsinine" was a typographical error for "Tanshinone," a well-documented bioactive compound derived from Salvia miltiorrhiza (Danshen).
Introduction to Tanshinone and Batch-to-Batch Variability
Tanshinones are a group of lipophilic diterpenoids extracted from the roots of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine. The primary bioactive compounds include Tanshinone I, Tanshinone IIA (Tan IIA), and Cryptotanshinone, which have demonstrated significant potential in oncological and cardiovascular research.[1][2] These compounds are known to modulate multiple critical signaling pathways, including PI3K/Akt, MAPK, and JAK/STAT.[1][3][4]
However, as with many natural products, Tanshinone extracts are susceptible to significant batch-to-batch variability. This inconsistency poses a major challenge to the reproducibility and reliability of experimental results. The chemical composition and concentration of active components in an extract can be influenced by numerous factors, such as the plant's geographical origin, cultivation conditions, harvest time, storage, and the specific extraction and purification methods used.[5][6][7] This guide provides troubleshooting advice and standardized protocols to help researchers identify, manage, and mitigate the effects of this variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in Tanshinone products?
A1: The primary causes stem from the natural origin of the compound. Key factors include:
-
Raw Material Variation: Differences in plant genetics, geographical cultivation area, soil composition, climate, and harvest time can significantly alter the concentration of specific tanshinones.[5][6][8] For instance, the total tanshinone content can vary dramatically between plants grown in different provinces.[8]
-
Extraction and Purification Methods: The choice of solvent (e.g., ethanol, ethyl acetate) and extraction technique (e.g., ultrasonic, reflux, supercritical CO2) can favor the isolation of different tanshinone profiles.[9][10] Subsequent purification steps, such as chromatography, further influence the final composition.[9][11]
-
Stability and Storage: Tanshinones, particularly Tan IIA, are unstable and prone to degradation under high temperature and light exposure.[12][13] Improper storage can lead to a decrease in the concentration of the active compound over time.
Q2: My new batch of Tanshinone gives a different IC50 value in my cancer cell line. Why?
A2: This is a classic sign of batch-to-batch variability. The potency of a Tanshinone extract is a function of the combined effects of its constituents. A new batch may have a different ratio of Tanshinone I, Tan IIA, and Cryptotanshinone, each possessing a unique cytotoxic profile. Furthermore, variations in purity, with a higher or lower percentage of inert plant material, will directly impact the effective concentration of the active compounds.
Q3: How can I perform a basic quality check on a new batch of Tanshinone?
A3: A basic quality check should, at a minimum, involve analytical chromatography. High-Performance Liquid Chromatography (HPLC) is a reliable method to generate a "fingerprint" of your batch.[14][15] By comparing the chromatogram to a certified reference standard and to previous batches, you can assess the presence and relative abundance of the major tanshinones. This helps ensure you are working with a consistent product.
Q4: What are the key signaling pathways affected by Tanshinones that I should monitor?
A4: Tanshinones are known to modulate several pathways critical to cancer cell survival, proliferation, and apoptosis. The most commonly reported include:
-
PI3K/Akt/mTOR Pathway: Frequently inhibited by Tanshinones, leading to reduced cell survival and proliferation.[3][16]
-
MAPK Pathway: Often suppressed by Tan IIA, contributing to the induction of apoptosis.[1][4]
-
JAK/STAT Pathway: Inhibition of this pathway by Tanshinones can suppress cancer progression.[3][17] Monitoring key phosphorylation events within these pathways (e.g., p-Akt, p-ERK) via Western blot is a reliable method to assess the functional impact of your Tanshinone batch.
Q5: What are the best practices for storing Tanshinone?
A5: To minimize degradation, Tanshinone powders and solutions should be stored with care. Studies show that Tan IIA is unstable in high heat and light.[12][13][18] Therefore, solid compounds should be stored at low temperatures (e.g., -20°C) and protected from light in amber vials. Stock solutions, typically prepared in DMSO, should also be stored frozen and protected from light. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific experimental problems arising from Tanshinone variability.
Issue 1: Inconsistent Results in Cell Viability and Apoptosis Assays
-
Question: My MTT assay results are not reproducible. The IC50 value of Tanshinone on my pancreatic cancer cells shifted significantly with a new lot. How do I troubleshoot this?
-
Answer: This issue directly points to a difference in the potency between batches.
-
Quantify the Cause: The new batch likely has a different concentration or composition of active tanshinones. The relative amounts of Tan I, Tan IIA, and Cryptotanshinone can vary, and each has a distinct bioactivity.
-
Immediate Solution: Do not proceed with further experiments assuming the same potency. You must perform a new dose-response curve for every new batch to determine its specific IC50 value.
-
Long-Term Strategy & Quality Control:
-
Request a Certificate of Analysis (CoA): Always purchase from vendors who provide a detailed CoA with purity and composition data determined by HPLC or LC-MS.
-
Perform In-House QC: Use HPLC to compare the chromatographic profile of the new batch against your previous, well-characterized batch. (See Protocol 1).
-
Standardize Based on a Key Marker: If possible, standardize your experiments based on the concentration of a primary bioactive compound, such as Tan IIA, rather than the total extract weight.
-
-
Issue 2: Variable Effects on Cellular Signaling Pathways
-
Question: My Western blots show inconsistent inhibition of Akt phosphorylation after treatment with different batches of Tanshinone, even when I use the same total concentration. What is the problem?
-
Answer: This indicates that the functional activity of the batches is different, likely due to compositional variance.
-
Identify the Problem: Different tanshinones may have varying potencies against the PI3K/Akt pathway. A batch with a lower relative amount of the most active component for this pathway will show a reduced effect.
-
Troubleshooting Workflow: Follow a logical sequence to pinpoint the issue.
-
Confirm Identity and Purity: Use analytical methods like HPLC or LC-MS/MS to confirm that the primary peaks in your new batch correspond to known tanshinones and to estimate purity.[19][20]
-
Re-verify Concentration: Ensure your stock solution was prepared correctly. Check for any precipitation.
-
Run Controls: Include a well-characterized previous batch as a positive control in your experiment to confirm that the variation is due to the new batch and not experimental error.
-
Normalize to Bioactivity: If analytical characterization is not possible, consider performing a pilot experiment to determine the concentration of the new batch required to achieve the same level of Akt inhibition as the old batch. Use this "functionally equivalent" concentration for subsequent experiments.
-
-
Diagram 1: Factors Contributing to Tanshinone Batch-to-Batch Variability
Caption: Workflow highlighting sources of variability in Tanshinone production.
Data Presentation
Table 1: Summary of Major Tanshinones and Their Reported Bioactivities
| Compound Name | Key Reported Bioactivities | Common Signaling Pathways Modulated |
| Tanshinone IIA | Anticancer (inhibits proliferation, induces apoptosis), anti-inflammatory, cardiovascular protection.[2][3] | PI3K/Akt/mTOR, MAPK, NF-κB, JAK/STAT.[4][16] |
| Tanshinone I | Anticancer (induces apoptosis and autophagy, inhibits angiogenesis), neuroprotective.[21] | PI3K/Akt/mTOR, Bcl-2/Bax ratio modulation.[21] |
| Cryptotanshinone | Anticancer, anti-inflammatory, antibacterial.[22] | Often studied in combination; contributes to the overall effect of extracts. |
| Dihydrotanshinone I | Bioactivity is often linked to its conversion to other tanshinones; shows some cytotoxic effects.[22] | Less characterized individually; contributes to the mixture's activity. |
Table 2: Illustrative Example of Batch-to-Batch Compositional Variation
Data below is for illustrative purposes to show potential variation between batches based on origin.[8]
| Compound | Batch A (Origin: Shandong) | Batch B (Origin: Hebei) |
| Tanshinone I | 1.090 mg/g | 0.150 mg/g (example) |
| Tanshinone IIA | 2.807 mg/g | 0.826 mg/g |
| Cryptotanshinone | 3.616 mg/g | 0.451 mg/g |
| Total Tanshinones | 7.513 mg/g | 1.427 mg/g |
Table 3: Recommended Quality Control (QC) Tests for Tanshinone Batches
| QC Parameter | Analytical Method | Purpose |
| Identity | HPLC-DAD, LC-MS, qNMR[19][20] | Confirms the presence of characteristic tanshinones. |
| Purity/Composition | HPLC with certified standards, qNMR[20][23] | Quantifies the percentage of major tanshinones (e.g., Tan IIA) and detects impurities. |
| Potency | In vitro cell-based assay (e.g., MTT, apoptosis assay) | Establishes the functional bioactivity (e.g., IC50) for each batch.[24][25] |
| Stability | HPLC analysis over time under defined storage conditions. | Assesses degradation of the compound.[12][13] |
Diagram 2: Troubleshooting Workflow for Inconsistent Experimental Data
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Quality Control of Tanshinone Batches by HPLC
This protocol provides a general method for the simultaneous analysis of Tanshinone I, Tan IIA, and Cryptotanshinone.[15]
-
Preparation of Standards and Samples:
-
Prepare individual stock solutions (e.g., 1 mg/mL) of certified reference standards for Tanshinone I, Tan IIA, and Cryptotanshinone in methanol.
-
Create a mixed standard solution and a series of dilutions for generating a calibration curve.
-
Accurately weigh the Tanshinone batch powder and dissolve in methanol to a known concentration (e.g., 1 mg/mL). Sonicate for 20 minutes to ensure complete dissolution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Methanol:Water (78:22, v/v) containing 0.5% acetic acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the peaks for each tanshinone by comparing retention times with the reference standards.
-
Quantify the amount of each major tanshinone in your batch using the calibration curve.
-
Compare the full chromatogram ("fingerprint") of the new batch with previous batches to identify any significant differences in the overall profile.
-
Protocol 2: Standardized Cell Viability (MTT) Assay
This protocol is adapted for assessing the cytotoxicity of Tanshinone, emphasizing consistency.[24][25]
-
Cell Seeding:
-
Seed pancreatic cancer cells (e.g., PANC-1) in 96-well plates at a predetermined density (e.g., 8 x 10³ cells/well).
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Tanshinone Treatment:
-
Prepare a fresh serial dilution of your Tanshinone stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different Tanshinone concentrations (e.g., 0, 1.25, 2.5, 5, 10, 20 µM). Include a "vehicle control" (medium with DMSO only).
-
Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 490-570 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value for that specific batch.
-
Diagram 3: Simplified Tanshinone Signaling Pathway Inhibition
Caption: Tanshinone-mediated inhibition of the pro-survival PI3K/Akt/mTOR pathway.
References
- 1. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Research Progress (2015–2021) and Perspectives on the Pharmacological Effects and Mechanisms of Tanshinone IIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masi.eu [masi.eu]
- 6. Naturally Complex: Perspectives and Challenges Associated with Botanical Dietary Supplement Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Tanshinones in Danshen (Salvia miltiorrhiza) by High-Performance Liquid Chromatography with Fluorescence Detection after pre-Column Derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. Frontiers | The mechanisms of tanshinone in the treatment of tumors [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. [Preparation and quality evaluation of tanshinone IIA microemulsion for parenteral injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. peerj.com [peerj.com]
- 21. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of Tanshinone IIA and key ginsenosides [sigmaaldrich.com]
- 24. The Tanshinones (Tan) Extract From Salvia miltiorrhiza Bunge Induces ROS-Dependent Apoptosis in Pancreatic Cancer via AKT Hyperactivation-Mediated FOXO3/SOD2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Improving the stability of the Tatsinine compound in solution.
Disclaimer: Specific stability data for the compound "Taxinine" is limited in publicly available scientific literature. The following information is substantially based on data for the closely related and well-studied taxane, Paclitaxel . Researchers should use this guide as a starting point and perform their own stability studies to determine the optimal conditions for Taxinine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation or Cloudiness in Solution | - Poor Solubility: Taxinines are often poorly soluble in aqueous solutions. - Low Temperature: Refrigeration can decrease the solubility of taxanes in certain solvent systems. - Change in Solvent Composition: Evaporation of a co-solvent (e.g., ethanol) can lead to precipitation. - Concentration Too High: The concentration of Taxinine may exceed its solubility limit in the chosen solvent. | - Use co-solvents such as ethanol or polyethylene glycol (PEG) 400 to improve solubility.[1] - Store solutions at a controlled room temperature (e.g., 25°C) if refrigeration is causing precipitation, but be mindful of accelerated chemical degradation.[2] - Ensure solvent containers are tightly sealed to prevent evaporation. - Prepare solutions at a lower, more stable concentration. For paclitaxel, 0.3 mg/mL infusions have been found to be more physically stable than 1.2 mg/mL infusions.[2] |
| Loss of Potency or Appearance of Degradation Peaks in HPLC | - pH-Mediated Degradation: Taxanes can be unstable under acidic or basic conditions. The ester linkages are susceptible to hydrolysis. - Temperature-Induced Degradation: Higher temperatures accelerate degradation reactions like epimerization and hydrolysis.[3][4] - Oxidation: The molecule may be susceptible to oxidation. | - Maintain the pH of the solution in the optimal range. For paclitaxel, the slowest degradation rate is observed in a pH range of 3-5.[1] - Store stock solutions at low temperatures (e.g., 2-8°C) to minimize degradation, provided there are no solubility issues.[2] - Protect the solution from light and consider using antioxidants if oxidation is suspected. |
| Inconsistent Results in Bioassays | - Degradation of Active Compound: The concentration of active Taxinine may be decreasing over the course of the experiment. - Formation of Less Active or Inactive Degradants: Degradation products, such as 7-epi-taxol, may have different biological activities.[3] | - Prepare fresh solutions for each experiment or validate the stability of the solution under the specific experimental conditions. - Use a stability-indicating analytical method (e.g., HPLC) to monitor the purity of the Taxinine solution throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Taxinine in solution?
A1: The stability of taxanes like Taxinine is primarily influenced by pH, temperature, concentration, and the solvent system used. Extreme pH values can lead to hydrolysis of ester groups, while elevated temperatures can accelerate degradation pathways such as epimerization.[1][3][4] Due to their poor aqueous solubility, the choice of co-solvents and the concentration of the solution are critical to prevent precipitation.[1][2]
Q2: What is a suitable solvent system for dissolving and storing Taxinine?
A2: Taxinines are lipophilic and require organic co-solvents for solubilization in aqueous media. A common approach for the parent compound, paclitaxel, involves solvents like polyethylene glycol (PEG) 400 and ethanol.[1] The optimal solvent system will depend on the specific application and required concentration. It is recommended to start with a system known to be effective for other taxanes and optimize from there.
Q3: At what pH is a Taxinine solution most stable?
A3: Based on data for paclitaxel, a slightly acidic pH range of 3 to 5 is optimal for minimizing degradation.[1] Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the ester side chains, leading to a loss of activity.
Q4: How should I store my Taxinine solutions?
A4: For short-term storage, solutions are often kept at room temperature to avoid precipitation. For longer-term storage, refrigeration at 2-8°C is generally recommended to slow down chemical degradation.[2] However, you must first confirm that the compound will remain in solution at this temperature in your chosen solvent system. Solutions should also be protected from light.[2]
Q5: What are the common degradation products of taxanes?
A5: Common degradation products for taxanes like paclitaxel include 7-epi-taxol (epimerization at the C7 position), 10-deacetyltaxol (hydrolysis of the acetyl group at C10), and baccatin III (hydrolysis of the side chain at C13).[3] Under acidic, basic, or oxidative stress, other degradation products can also form.[5][6]
Quantitative Stability Data (Based on Paclitaxel)
The following table summarizes the stability of Paclitaxel infusions under various conditions. This data should be used as a reference, and specific stability studies for Taxinine are required.
| Concentration | Diluent | Container | Temperature | Stability Duration | Limiting Factor | Reference |
| 0.3 mg/mL | 0.9% Sodium Chloride | Polyolefin | 2-8°C | 13 days | Precipitation | [2] |
| 0.3 mg/mL | 5% Glucose | Glass | 2-8°C | 20 days | Precipitation | [2] |
| 0.3 mg/mL | 5% Glucose | Glass | 25°C | 7 days | Precipitation | [2] |
| 1.2 mg/mL | 0.9% Sodium Chloride | Low-Density Polyethylene | 2-8°C | 12 days | Precipitation | [2] |
| 1.2 mg/mL | 5% Glucose | Polyolefin | 2-8°C | 10 days | Precipitation | [2] |
| 1.2 mg/mL | 0.9% Sodium Chloride / 5% Glucose | All tested | 25°C | 3 days | Precipitation | [2] |
Experimental Protocols
Protocol: Stability Assessment of Taxinine in Solution
1. Objective: To evaluate the chemical stability of a Taxinine solution under specified storage conditions (e.g., temperature, pH, light exposure) over a defined period.
2. Materials:
-
Taxinine reference standard
-
High-purity solvents (e.g., acetonitrile, methanol, water for HPLC)
-
Buffer reagents (e.g., citrate, phosphate)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector and a suitable C18 column
-
pH meter
-
Temperature-controlled storage chambers/incubators
3. Method:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of Taxinine reference standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of co-solvents) to prepare a concentrated stock solution.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the desired vehicle (e.g., buffered saline, cell culture medium) to the final target concentration.
-
Adjust the pH of the solution if required using appropriate buffers.
-
Aliquot the final solution into multiple vials for each storage condition to be tested.
-
-
Storage Conditions:
-
Store the vials under the planned conditions. Examples include:
-
Refrigerated: 2-8°C, protected from light
-
Room Temperature: 25°C / 60% Relative Humidity, protected from light
-
Accelerated: 40°C / 75% Relative Humidity, protected from light
-
Photostability: 25°C, exposed to a controlled light source (as per ICH Q1B guidelines)
-
-
-
Time Points for Analysis:
-
Define the time points for sample analysis. For example: 0, 24, 48, 72 hours, and 1, 2, 4 weeks.
-
-
HPLC Analysis:
-
At each time point, withdraw a vial from each storage condition.
-
Analyze the sample using a validated, stability-indicating HPLC method. The method should be able to separate the intact Taxinine from its potential degradation products.
-
A typical mobile phase for taxane analysis might consist of a gradient of acetonitrile and water.[3]
-
Set the UV detector to a wavelength where Taxinine has maximum absorbance (e.g., around 227 nm for paclitaxel).[7]
-
-
Data Analysis:
-
Calculate the concentration of Taxinine remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of Taxinine remaining versus time for each storage condition.
-
Identify and quantify any major degradation products.
-
Determine the time at which the Taxinine concentration falls below a predefined threshold (e.g., 90% of the initial concentration).
-
Visualizations
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product [jstage.jst.go.jp]
- 6. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Tanshinone Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of tanshinones.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of tanshinone quantification.
HPLC Analysis Issues
Q1: What are the common causes of peak splitting in tanshinone analysis and how can I resolve them?
Peak splitting, where a single compound appears as two or more peaks, can significantly impact the accuracy of quantification.[1][2] Here are the common causes and their solutions:
-
Column Issues: A blocked frit or a void in the column packing can cause the sample to travel through different paths, resulting in split peaks.[1][3]
-
Solution: Try backflushing the column. If the problem persists, the column frit or the entire column may need to be replaced.[3]
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase is a primary cause of peak splitting, particularly for early eluting peaks.[3]
-
Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase or a weaker solvent.[3]
-
-
Co-eluting Compounds: The split peak may actually be two different compounds eluting very close to each other.[1]
-
Solution: Adjusting method parameters such as temperature, mobile phase composition, or flow rate can help improve resolution.[1] A smaller injection volume might also help to distinguish the peaks.
-
Q2: I am observing ghost peaks in my chromatogram. What are they and how can I eliminate them?
Ghost peaks are unexpected peaks that are not part of the sample and can interfere with the analysis.[4][5][6] They can originate from several sources:
-
Mobile Phase Contamination: Impurities in the solvents, degradation of organic solvents (like THF without a stabilizer), or contamination in the deionized water can lead to ghost peaks.[5][6]
-
System Contamination: Carryover from previous injections, leaching from filters, or bleeding from system components can introduce ghost peaks.[4][5]
-
Sample Preparation: Impurities introduced during sample preparation, such as from inappropriately washed columns or leaching from filters, can appear as ghost peaks.[5]
-
Solution: Ensure all labware is thoroughly cleaned and use high-quality filters compatible with your solvents.
-
Q3: My retention times for tanshinones are shifting. What could be the cause and how do I fix it?
Inconsistent retention times can make peak identification and quantification unreliable. The following are common causes and solutions:
-
Mobile Phase Composition: Even a small error in the mobile phase preparation can lead to significant shifts in retention time.[3] For reversed-phase HPLC, a 1% error in the organic solvent concentration can alter retention time by 5-15%.[3]
-
Solution: Prepare fresh mobile phase, ensuring accurate measurements of all components.
-
-
Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and interactions between the sample and the stationary phase, leading to retention time shifts.[2]
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[8]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can cause retention time drift.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved.
-
Frequently Asked Questions (FAQs)
Q1: Which extraction method is most efficient for tanshinones?
The choice of extraction method depends on factors like the specific tanshinones of interest, available equipment, and desired throughput. Here is a comparison of common methods:
-
Solvent Extraction (e.g., Methanol, Ethanol): Generally provides high yields of total tanshinones.[9] Ethanol is often preferred over methanol due to its lower toxicity.[9]
-
Microwave-Assisted Extraction (MAE): Can achieve high extraction percentages in a very short time (e.g., 2 minutes) compared to conventional methods like heat reflux or ultrasonic extraction.[10]
-
Supercritical Fluid Extraction (SFE) with CO2: The yield can be enhanced by using a modifier like methanol.[11]
-
Cloud Point Extraction (CPE): An environmentally friendly method that can significantly improve the extraction efficiency of hydrophobic tanshinones compared to conventional water extraction.[12][13]
Q2: How should I prepare and store tanshinone standards and samples?
The stability of standards and samples is crucial for accurate quantification.
-
Standard Preparation: Tanshinone standards are typically dissolved in a suitable organic solvent like methanol or a mixture of methanol and water.[10][14]
-
Storage: Studies have shown that Tanshinone IIA is unstable in high temperature and light conditions.[15] Therefore, it is recommended to store standard solutions and prepared samples in a cool, dark place, or refrigerated. For long-term storage, -80°C is often used.[16] Stability tests in rat plasma have shown that several tanshinones are stable at 4°C for 24 hours, at -80°C for 30 days, and after three freeze-thaw cycles.[16]
Q3: What are matrix effects and how can I mitigate them in bioanalysis of tanshinones?
Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the biological matrix (e.g., plasma, urine).[17][18][19] This can lead to ion suppression or enhancement, affecting the accuracy of quantification.[17]
-
Assessment: Matrix effects can be quantitatively assessed by comparing the response of an analyte in a post-extraction spiked blank matrix to its response in a neat solution.[19]
-
Mitigation:
-
Sample Preparation: Effective sample clean-up using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove many interfering matrix components.
-
Chromatographic Separation: Optimizing the HPLC method to separate the analytes from interfering matrix components is crucial.[17]
-
Internal Standard (IS): Using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.
-
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Tanshinones.
| Extraction Method | Solvent/Conditions | Key Findings | Reference |
| Solvent Extraction | Methanol or Ethanol | Highest total tanshinone yield (Methanol: 3103.1 µg/g, Ethanol: 3021.6 µg/g). | [9] |
| Supercritical CO2 Extraction | 70°C and 400 bar | Highest yield of total tanshinones was 2869.9 µg/g. | [9] |
| Microwave-Assisted Extraction (MAE) | 95% Ethanol, 2 min, 10:1 liquid/solid ratio | High extraction percentages in a short time. | [10] |
| Cloud Point Extraction (CPE) | 3% lecithin, 2% NaCl, pH 6, room temp. | Improved extraction efficiency compared to water extraction (e.g., 6.81% for Tanshinone IIA). | [12] |
| Sonication vs. Decoction | Methanol:Water (80:20) with 0.5% acetic acid | Sonication showed a slightly higher yield for Tanshinone IIA. | [10] |
Table 2: HPLC Method Validation Parameters for Tanshinone Quantification.
| Analyte | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |
| Tanshinone I | 0.1 - 500.0 | 57.0 | - | [20] |
| Tanshinone IIA | 0.1 - 500.0 | 76.0 | >92 | [10][20] |
| Cryptotanshinone | 0.1 - 500.0 | 45.0 | >87 | [10][20] |
| Sodium Tanshinone IIA Sulfonate | 0.5 - 100 | 500 | 93.1 - 97.5 | [21] |
Experimental Protocols & Workflows
General HPLC Method for Tanshinone Quantification
A common approach for the simultaneous analysis of multiple tanshinones involves reverse-phase HPLC.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of acid (e.g., 0.5% acetic acid) to improve peak shape.[10][20]
-
Detection: UV detection at a wavelength where tanshinones have strong absorbance, such as 254 nm.[10][20]
Workflow for Troubleshooting HPLC Peak Splitting
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. uhplcs.com [uhplcs.com]
- 3. benchchem.com [benchchem.com]
- 4. wyatt.com [wyatt.com]
- 5. biorelevant.com [biorelevant.com]
- 6. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. cosmosscholars.com [cosmosscholars.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. peerj.com [peerj.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. eijppr.com [eijppr.com]
- 18. bataviabiosciences.com [bataviabiosciences.com]
- 19. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Ion-pair reversed-phase HPLC: assay validation of sodium tanshinone IIA sulfonate in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Biological Target of Tanshinone IIA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tanshinone IIA (Tan-IIA), a bioactive compound derived from Salvia miltiorrhiza, and established inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. While the pleiotropic effects of Tan-IIA have been widely documented, this guide focuses on evidence pointing to the PI3K/Akt signaling cascade as its primary biological target. We present a comparison of its activity with well-characterized PI3K inhibitors, Wortmannin and LY294002, supported by quantitative data and detailed experimental methodologies.
Introduction to Tanshinone IIA and the PI3K/Akt Pathway
Tanshinone IIA is a lipophilic diterpene that has garnered significant interest for its therapeutic potential, particularly in oncology.[1] Numerous studies indicate that Tan-IIA exerts its effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2] Among these, the PI3K/Akt/mTOR pathway has emerged as a critical target.[1][3]
The PI3K/Akt/mTOR pathway is a highly conserved intracellular signaling cascade that is central to regulating cell growth and metabolism.[4] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate Class I PI3Ks at the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B), which in turn phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival.
Comparative Analysis of PI3K Pathway Inhibitors
While direct, experimentally determined binding affinities (Kd) for Tanshinone IIA with PI3K are not yet widely published, molecular docking studies and extensive functional data strongly support its role as a PI3K/Akt pathway inhibitor. This section compares the performance of Tan-IIA with the well-established PI3K inhibitors Wortmannin and LY294002.
| Compound | Target(s) & Selectivity | Binding Affinity / Potency | Mode of Action |
| Tanshinone IIA | PI3K/Akt Pathway. Molecular docking suggests high affinity for PIK3R1 (PI3K regulatory subunit) and AKT1.[5][6] | Binding Energy (Molecular Docking): - PIK3R1: -8.1 kcal/mol[5]- AKT1: -12.3 kcal/mol[5]- mTOR: -9.3 kcal/mol[5] | Reversible, non-covalent (predicted) |
| Wortmannin | Pan-Class I PI3K inhibitor. Also inhibits mTOR and other PI3K-related kinases (e.g., DNA-PKcs) at higher concentrations.[7][8] | IC50: ~3-5 nM[9][10] | Irreversible, covalent modification of a conserved lysine residue (Lys-802 in p110α) in the ATP-binding pocket.[11] |
| LY294002 | Broad-spectrum PI3K inhibitor.[12] | IC50: - PI3Kα: 0.5 µM[12]- PI3Kβ: 0.97 µM[12]- PI3Kδ: 0.57 µM[12]Ki: 6 µM (for PI3K from HeLa cells)[13] | Reversible, ATP-competitive. |
Table 1: Comparison of Tanshinone IIA and Reference PI3K Inhibitors. This table summarizes the target selectivity, binding affinity/potency, and mode of action for Tanshinone IIA, Wortmannin, and LY294002.
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the methods used for target validation, the following diagrams are provided.
Figure 1: The PI3K/Akt/mTOR Signaling Pathway. This diagram illustrates the core components of the pathway and highlights the inhibitory action of Tanshinone IIA and other PI3K inhibitors.
Figure 2: Experimental Workflow for Target Validation. This flowchart outlines the key experimental stages for confirming a compound's biological target, from initial computational predictions to cellular validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of PI3K inhibitors.
Protocol 1: In Vitro PI3K Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PI3K.
-
Reagents and Materials:
-
Recombinant human PI3K (specific isoform, e.g., p110α/p85α).
-
Lipid substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2) liposomes.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
ATP solution.
-
Test compounds (Tanshinone IIA, Wortmannin, LY294002) dissolved in DMSO.
-
Detection system: ADP-Glo™ Kinase Assay (Promega) or similar, which measures ADP production.
-
384-well assay plates.
-
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. Add 0.5 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate. c. Prepare an enzyme/lipid mixture by diluting the PI3K enzyme and PIP2 substrate in the kinase reaction buffer. d. Add 4 µL of the enzyme/lipid mixture to each well and incubate for 10-15 minutes at room temperature to allow for compound binding. e. Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well. f. Incubate the plate at room temperature for 60 minutes. g. Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. h. Measure luminescence using a plate reader. i. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Reagents and Materials:
-
Purified PI3K protein in a suitable buffer (e.g., PBS or HEPES), extensively dialyzed.
-
Test compound (ligand) dissolved in the final dialysis buffer.
-
ITC instrument (e.g., MicroCal PEAQ-ITC).
-
-
Procedure: a. Thoroughly clean the sample cell and titration syringe of the ITC instrument. b. Load the protein solution (e.g., 10 µM) into the sample cell. c. Load the ligand solution (e.g., 100-200 µM, typically 10-20x the protein concentration) into the titration syringe. d. Perform a control titration by injecting the ligand solution into the buffer alone to measure the heat of dilution. e. Set up the experimental parameters, including the number of injections (e.g., 20), injection volume (e.g., 2 µL), and temperature (e.g., 25°C). f. Initiate the titration experiment, injecting the ligand into the protein solution at defined intervals. g. After the run, subtract the heat of dilution from the experimental data. h. Analyze the integrated heat data by fitting it to a suitable binding model (e.g., one-site binding) to determine the KD, n, and ΔH.
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time, providing association (kₐ) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Purified PI3K protein.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
Test compounds dissolved in running buffer.
-
-
Procedure: a. Activate the sensor chip surface using a mixture of EDC and NHS. b. Immobilize the PI3K protein onto the surface via amine coupling. A reference flow cell should be activated and blocked without protein immobilization to serve as a control. c. Deactivate any remaining active esters on the surface with ethanolamine. d. Prepare a series of concentrations of the test compound in running buffer. e. Inject the compound solutions over the sensor surface at a constant flow rate, allowing for association and dissociation phases. f. After each injection cycle, regenerate the sensor surface with a suitable regeneration solution (e.g., a brief pulse of low pH glycine) if necessary. g. Record the sensorgrams (response units vs. time). h. Subtract the reference channel data from the active channel data. i. Analyze the kinetic data by fitting it to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kd, and calculate KD (kd/kₐ).
Conclusion
The available evidence, combining computational predictions from molecular docking with functional data from cellular assays, strongly implicates the PI3K/Akt pathway as a primary biological target of Tanshinone IIA. While it may not possess the nanomolar potency of irreversible inhibitors like Wortmannin, its predicted high binding affinity and demonstrated ability to inhibit PI3K/Akt signaling underscore its potential as a modulator of this critical cancer-related pathway. For a definitive confirmation and to fully characterize its mechanism, direct binding studies using techniques such as ITC or SPR are warranted to determine the experimental KD and binding kinetics of Tanshinone IIA with specific PI3K isoforms. This guide provides the foundational information and experimental framework necessary for researchers to pursue these conclusive studies.
References
- 1. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 3. Network Pharmacology, Molecular Docking, and in vitro Experiments Reveal the Role and Mechanism of Tanshinone IIA in Colorectal Cancer Treatment Through the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of PI3K isoform dependence in embryonic growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA affects the proliferation of A549/Tax by affecting the expression of MMP7 through the PI3K-AKT-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential pharmacological mechanisms of tanshinone IIA in the treatment of human neuroblastoma based on network pharmacological and molecular docking Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wortmannin - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
A Comparative Analysis of Tianeptine and Fluoxetine for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of action of Tianeptine and the selective serotonin reuptake inhibitor (SSRI) Fluoxetine in the treatment of major depressive disorder. The information presented is supported by data from clinical trials and preclinical research to assist in informed decision-making and future research directions.
Efficacy in Major Depressive Disorder: A Head-to-Head Comparison
Multiple clinical studies have directly compared the efficacy of Tianeptine and Fluoxetine in treating major depressive disorder. While both have demonstrated antidepressant effects, the results vary across different patient populations and study designs.
A meta-analysis of five randomized controlled trials involving 1348 patients concluded that Tianeptine is at least as effective as SSRIs, including Fluoxetine, with a trend towards a better acceptability profile.[1] However, individual study outcomes have shown some variability. For instance, one multinational, double-blind study with 387 patients found no significant difference in efficacy between Tianeptine and Fluoxetine after six weeks of treatment.[2][3][4] In contrast, a study focused on elderly patients with major depression suggested that Fluoxetine might be superior to Tianeptine in this population.[4][5]
Below is a summary of key efficacy data from comparative clinical trials:
| Study | Patient Population | Treatment Duration | Primary Outcome Measure | Tianeptine Result | Fluoxetine Result | Conclusion |
| Multinational Double-Blind Study[2][3] | Adults with Depressive Episode, Recurrent Depressive Disorder, or Bipolar Affective Disorder | 6 weeks | Final MADRS Score | 15.7 | 15.8 | No significant difference in efficacy. |
| Novotny & Faltus, 2002[6] | Adults with Major Depression | 6 weeks | MADRS Responder Rate | 75% | 67% | Both drugs are effective and well-tolerated. |
| Guelfi et al., 1999[5] | Elderly patients with Major Depressive Episode | 12 weeks | Change in MADRS Score | - | - | Fluoxetine was significantly superior to Tianeptine. |
| Meta-analysis (Kasper et al., 2002)[1] | Adults with Major Depression | Short-term | MADRS Total Score & Responder Rate | - | - | Tianeptine is at least as effective as SSRIs with a trend for better acceptability. |
Mechanisms of Action: Two Distinct Pathways to Antidepressant Effect
Tianeptine and Fluoxetine exert their antidepressant effects through fundamentally different pharmacological mechanisms.
Tianeptine: Initially classified as a selective serotonin reuptake enhancer (SSRE), a unique mechanism that increases the presynaptic uptake of serotonin, more recent research has highlighted its role as a full agonist at the mu-opioid receptor (MOR).[7] This opioid receptor activity is now believed to be a primary contributor to its clinical effects.[7] Furthermore, Tianeptine modulates the glutamatergic system, influencing AMPA and NMDA receptors, and has been shown to prevent stress-induced changes in glutamatergic neurotransmission.[8][9] Preclinical studies also indicate that Tianeptine activates the mTORC1 signaling pathway, which is involved in neuroplasticity and synaptic protein synthesis.[10][11]
Fluoxetine: As a selective serotonin reuptake inhibitor (SSRI), Fluoxetine's primary mechanism of action is the blockade of the serotonin transporter (SERT) protein in the presynaptic neuron.[12] This inhibition leads to an increase in the synaptic concentration of serotonin, enhancing serotonergic neurotransmission.[12] Beyond its effects on serotonin, research suggests that Fluoxetine can also influence other signaling pathways. Studies have shown its ability to activate the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein (MAP) kinase cascades, as well as the PI3K-AKT signaling pathway.[13][14] Chronic treatment with Fluoxetine has also been found to upregulate the activity of the ERK1/2-NF-κB signaling pathway in the hippocampus and prefrontal cortex.[15]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are crucial for the replication and extension of these findings.
Double-Blind, Randomized Controlled Trial Comparing Tianeptine and Fluoxetine:
-
Objective: To compare the efficacy and safety of Tianeptine and Fluoxetine in adult patients with major depressive disorder.
-
Study Design: A 6-week, multinational, double-blind, parallel-group, randomized controlled trial.
-
Participants: 387 adult patients diagnosed with a Depressive Episode, Recurrent Depressive Disorder, or Bipolar Affective Disorder according to ICD-10 criteria.
-
Intervention: Patients were randomly assigned to receive either Tianeptine (37.5 mg/day) or Fluoxetine (20 mg/day).
-
Primary Efficacy Assessment: The Montgomery-Åsberg Depression Rating Scale (MADRS) was administered at baseline and at the end of the 6-week treatment period.
-
Statistical Analysis: The primary analysis was an intent-to-treat (ITT) analysis of the final MADRS scores between the two treatment groups. Responder rates (defined as a ≥50% reduction in MADRS score from baseline) were also compared.
Investigation of mTORC1 Signaling Activation by Tianeptine in Rat Hippocampal Neurons:
-
Objective: To determine if Tianeptine activates the mTORC1 signaling pathway in primary rat hippocampal neurons under toxic conditions.
-
Methods:
-
Cell Culture: Primary hippocampal neurons were cultured from embryonic day 18 rat embryos.
-
Treatment: Neurons were treated with Tianeptine under conditions of B27 supplement deprivation to induce toxicity.
-
Western Blotting: The phosphorylation levels of key proteins in the mTORC1 pathway (mTOR, 4E-BP1, p70S6K), as well as Akt and ERK, were measured by Western blotting.
-
Inhibitor Studies: To confirm the pathway, specific inhibitors for PI3K, MEK, and mTORC1 were used in conjunction with Tianeptine treatment.
-
Neuronal Morphology and Synaptic Protein Analysis: The effects of Tianeptine on dendritic outgrowth, spine density, and the expression of synaptic proteins (e.g., BDNF) were assessed, and the involvement of mTORC1 was confirmed using an mTORC1 inhibitor.
-
Visualizing the Molecular Pathways
The following diagrams illustrate the distinct signaling pathways of Tianeptine and Fluoxetine.
Caption: Proposed signaling pathway of Tianeptine.
Caption: Signaling pathways modulated by Fluoxetine.
Caption: Experimental workflow for mTORC1 signaling study.
References
- 1. A meta-analysis of randomized controlled trials of tianeptine versus SSRI in the short-term treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Efficacy and safety of tianeptine in the treatment of depressive disorders in comparison with fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [The study of the efficacy of fluoxetine versus tianeptine in the treatment of elderly depressed patients followed in general practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tianeptine and fluoxetine in major depression: a 6-week randomised double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Tianeptine - Wikipedia [en.wikipedia.org]
- 9. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tianeptine induces mTORC1 activation in rat hippocampal neurons under toxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PS114. Effects of Tianeptine on mTOR Signaling in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Fluoxetine regulates glucose and lipid metabolism via the PI3K‑AKT signaling pathway in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MAP kinase activation by fluoxetine and its relation to gene expression in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
Validating Tanshinone: A Comparative Analysis Against Conventional Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tanshinone's Performance with Supporting Experimental Data.
Tanshinones, a class of bioactive compounds derived from the medicinal plant Salvia miltiorrhiza, have garnered significant attention for their therapeutic potential, particularly in oncology. Initial studies have elucidated their mechanisms of action, primarily involving the modulation of key signaling pathways that govern cell proliferation, apoptosis, and angiogenesis. This guide provides a comprehensive validation of these initial findings by comparing the performance of various tanshinones against established anticancer drugs, supported by quantitative data and detailed experimental protocols.
Comparative Efficacy of Tanshinones and Chemotherapeutic Agents
Tanshinones have demonstrated significant cytotoxic effects across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) of different tanshinones compared to conventional chemotherapeutic drugs.
| Compound | Cell Line | IC50 (µM) | Citation |
| Tanshinone I | MCF-7 (Breast Cancer) | ~10-50 | |
| MDA-MB-231 (Breast Cancer) | ~10-50 | ||
| H1299 (Lung Cancer) | Not specified | ||
| DU 145 (Prostate Cancer) | Not specified | ||
| Tanshinone IIA | A549 (Lung Cancer) | 17.9 | |
| MCF-7 (Breast Cancer) | 3.3 | ||
| MDA-MB-231 (Breast Cancer) | 6.5 | ||
| C4-1 (Cervical Carcinoma) | ~3.4-17.0 (converted from mg/mL) | ||
| COC1/DDP (Cisplatin-resistant Ovarian Cancer) | Not specified | ||
| Cryptotanshinone | CAL 27 (Tongue Squamous Cell Carcinoma) | Dose-dependent inhibition | |
| SCC 9 (Tongue Squamous Cell Carcinoma) | Dose-dependent inhibition | ||
| Doxorubicin | MCF-7 (Breast Cancer) | Not specified | |
| Cisplatin | A549 (Lung Cancer) | Not specified | |
| PC9 (Lung Cancer) | Not specified | ||
| HK, K180, EC109, K70 (Esophageal Squamous Cell Carcinoma) | 1.98-2.81 | ||
| Paclitaxel | CAL 27 (Tongue Squamous Cell Carcinoma) | Not specified | |
| SCC 9 (Tongue Squamous Cell Carcinoma) | Not specified |
Synergistic Effects with Conventional Chemotherapy
Notably, tanshinones exhibit synergistic effects when used in combination with standard chemotherapeutic agents, often enhancing their efficacy and, in some cases, mitigating their side effects.
| Tanshinone | Chemotherapeutic Agent | Cancer Type | Key Findings | Citation |
| Tanshinone IIA | Doxorubicin | Breast Cancer | Enhances chemosensitivity by inhibiting the PTEN/AKT pathway and downregulating efflux transporters. Reduces doxorubicin-induced cardiotoxicity. | |
| Tanshinone IIA | Cisplatin | Non-Small-Cell Lung Cancer | Synergistically inhibits tumor growth by down-regulating the PI3K/Akt signaling pathway. | |
| Tanshinone IIA | Cisplatin | Esophageal Squamous Cell Carcinoma | Synergistic antitumor effect, with a ratio of 2:1 (Tanshinone IIA:Cisplatin) being most effective. | |
| Cryptotanshinone | Paclitaxel | Tongue Squamous Cell Carcinoma | Enhances the efficacy of paclitaxel by inhibiting the JAK/STAT3 signaling pathway. | |
| Tanshinone I | Cisplatin | Nephrotoxicity Model | Protects against cisplatin-induced kidney damage in mice. |
Modulation of Key Signaling Pathways
The anticancer activity of tanshinones is largely attributed to their ability to interfere with critical signaling pathways involved in cancer progression. The PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation, is a prominent target.
PI3K/Akt/mTOR Signaling Pathway
A Comparative Analysis of Tanshinone and Its Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The persistent search for novel and effective anticancer agents has led researchers to explore the therapeutic potential of natural compounds. Among these, Tanshinones, a group of lipophilic diterpenoids isolated from the dried root of Salvia miltiorrhiza (Danshen), have emerged as promising candidates. This guide provides a comparative analysis of the principal Tanshinone analogs: Tanshinone I (Tan I), Tanshinone IIA (Tan IIA), Cryptotanshinone (CPT), and Dihydrotanshinone I (DHTS). We will delve into their differential cytotoxic activities, the signaling pathways they modulate, and the experimental methodologies used to evaluate their efficacy.
Quantitative Comparison of Cytotoxic Activity
The in vitro cytotoxic effects of Tanshinone analogs have been extensively studied across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following table summarizes the IC50 values of the four main Tanshinone analogs against several human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Tanshinone I (Tan I) | K562 | Chronic Myeloid Leukemia | 29.62 (24h), 8.81 (48h) | [1] |
| U2OS | Osteosarcoma | ~1.0-1.5 | [2] | |
| MOS-J | Osteosarcoma | ~1.0-1.5 | [2] | |
| HUVECs | Endothelial Cells | ~2.5 | [3] | |
| Tanshinone IIA (Tan IIA) | MCF-7 | Breast Cancer | 0.25 µg/mL | [4][5] |
| Rh30 | Rhabdomyosarcoma | > 20 | [6] | |
| DU145 | Prostate Cancer | > 20 | [6] | |
| Cryptotanshinone (CPT) | Rh30 | Rhabdomyosarcoma | 5.1 | [6] |
| DU145 | Prostate Cancer | 3.5 | [6] | |
| Hey | Ovarian Cancer | 18.4 | [7] | |
| A2780 | Ovarian Cancer | 11.2 (24h), 8.49 (48h) | [7][8] | |
| B16 | Melanoma | 12.37 | [9] | |
| B16BL6 | Melanoma | 8.65 | [9] | |
| Dihydrotanshinone I (DHTS) | U-2 OS | Osteosarcoma | 3.83 (24h), 1.99 (48h) | [10] |
| AGS | Gastric Cancer | > 50 (normoxic, 24h) | [11] | |
| HCT116 | Colon Cancer | Not specified | [11] | |
| MDA-MB-468 | Triple Negative Breast Cancer | 2 (24h) | [12] | |
| MDA-MB-231 | Triple Negative Breast Cancer | 1.8 (72h) | [12] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
From the data, it is evident that the cytotoxic potency of Tanshinone analogs varies significantly depending on the specific analog and the cancer cell line. For instance, Cryptotanshinone and Dihydrotanshinone I generally exhibit lower IC50 values, suggesting higher potency compared to Tanshinone I and Tanshinone IIA in the tested cell lines.[6][10]
Modulation of Key Signaling Pathways
Tanshinones exert their anticancer effects by targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Understanding these mechanisms is vital for the development of targeted therapies.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several Tanshinone analogs have been shown to inhibit this pathway. For example, Cryptotanshinone has been reported to suppress the mTOR signaling pathway, leading to the inhibition of cyclin D1 expression and retinoblastoma (Rb) protein phosphorylation, which in turn arrests the cell cycle in the G0/G1 phase.[6]
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is observed in many human cancers. Cryptotanshinone has been identified as a potent inhibitor of STAT3, blocking its phosphorylation and homodimerization.[7] This inhibition leads to a downstream reduction in the expression of genes involved in cell proliferation and glucose metabolism.[7]
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are the methodologies for two key assays used to evaluate the cytotoxic and apoptotic effects of Tanshinone analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.
Workflow:
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate overnight.[15]
-
Compound Treatment: Treat the cells with various concentrations of Tanshinone analogs and a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[15]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry.[16][17][18][19] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of Tanshinone analogs for a specified time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17][19]
-
Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[16]
Conclusion
Tanshinone and its analogs represent a promising class of natural compounds with significant anticancer potential. Their diverse mechanisms of action, including the modulation of critical signaling pathways like PI3K/Akt/mTOR and STAT3, offer multiple avenues for therapeutic intervention. The comparative analysis of their cytotoxic activities highlights the importance of selecting the appropriate analog for a specific cancer type. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic efficacy of these compounds. Future studies should focus on in vivo models and clinical trials to translate these promising preclinical findings into effective cancer therapies.
References
- 1. Tanshinone I inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Dihydrotanshinone-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. kumc.edu [kumc.edu]
Independent Verification of Tanshinone's Mechanism of Action: A Comparative Guide
A Note on Terminology: The query for "Tatsinine" likely refers to "Tanshinone," a class of bioactive compounds derived from the dried root of Salvia miltiorrhiza, a plant used in traditional Chinese medicine. This guide will proceed under the assumption that the user is interested in the independently verified mechanisms of action of various Tanshinones.
Introduction
Tanshinones, including Tanshinone I, Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone, have garnered significant interest within the scientific community for their potential therapeutic applications, particularly in oncology. Independent research has increasingly focused on elucidating their molecular mechanisms of action, revealing a complex interplay with critical cellular signaling pathways. This guide provides a comparative overview of the independently verified mechanisms of action of key Tanshinones, contrasting their performance with established inhibitors of the same pathways. Detailed experimental protocols for key validation assays are also provided to facilitate reproducibility and further investigation.
Key Signaling Pathways Modulated by Tanshinones
Independent studies have consistently demonstrated that Tanshinones exert their biological effects by modulating several key signaling pathways that are often dysregulated in cancer and other diseases. These include:
-
JAK/STAT Pathway: This pathway is crucial for transmitting information from extracellular chemical signals to the nucleus, playing a vital role in cell proliferation, differentiation, and apoptosis.
-
PI3K/AKT/mTOR Pathway: A central signaling pathway that regulates cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.
-
MAPK Pathway: This cascade of proteins communicates signals from a receptor on the surface of the cell to the DNA in the nucleus, controlling cell proliferation, differentiation, and apoptosis.
The following sections will delve into the specific effects of different Tanshinones on these pathways, presenting quantitative data and comparing them with alternative therapeutic agents.
Quantitative Comparison of Inhibitory Activity
The efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for various Tanshinones and comparator drugs across different signaling pathways and cancer cell lines, as reported in independent studies.
| Compound | Target | Assay/Cell Line | IC50 | Reference |
| Tanshinones | ||||
| Cryptotanshinone | STAT3 | Cell-free assay | 4.6 µM | [1] |
| Cryptotanshinone | STAT3 | DU145 (Prostate Cancer) | ~7 µM (GI50) | [1] |
| Tanshinone IIA | Cell Proliferation | MCF-7 (Breast Cancer) | 0.25 µg/mL | [2][3] |
| Tanshinone I | Cell Proliferation | HUVECs | ~2.5 µM | [4] |
| JAK/STAT Pathway Inhibitors | ||||
| Ruxolitinib | JAK1 | Cell-free assay | 3.3 nM | [5][6][7] |
| Ruxolitinib | JAK2 | Cell-free assay | 2.8 nM | [5][6][7][8] |
| PI3K/AKT/mTOR Pathway Inhibitors | ||||
| Alpelisib (BYL719) | PI3Kα | Cell-free assay | 5 nM | [9][10] |
| Alpelisib (BYL719) | PI3Kα (mutant) | Preclinical models | ~4 nmol/L | [11] |
| MAPK Pathway Inhibitors | ||||
| Trametinib (GSK1120212) | MEK1 | Cell-free assay | 0.92 nM | [12][13] |
| Trametinib (GSK1120212) | MEK2 | Cell-free assay | 1.8 nM | [12][13] |
| Trametinib | MEK1/2 | Cell-free assay | 0.7-0.9 nmol/L | [14] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the points of intervention for Tanshinones and their comparator drugs within the key signaling pathways.
Caption: Inhibition of the JAK/STAT pathway by Cryptotanshinone and Ruxolitinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. selleckchem.com [selleckchem.com]
- 10. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Gastric Cancer Treatment: A Comparative Analysis of Tanshinone IIA and Standard-of-Care Therapies
For Immediate Release
In the relentless pursuit of more effective and less toxic cancer therapies, researchers are increasingly turning to natural compounds with potent anti-tumor properties. One such compound, Tanshinone IIA (Tan IIA), a lipophilic molecule extracted from the medicinal plant Salvia miltiorrhiza, has demonstrated significant preclinical activity against gastric cancer. This report provides a side-by-side comparison of Tan IIA with current standard-of-care chemotherapeutic agents for gastric cancer—namely cisplatin, 5-fluorouracil (5-FU), and paclitaxel—highlighting available experimental data and underlying mechanisms of action.
Gastric cancer remains a major global health challenge, often diagnosed at advanced stages where treatment options are limited and prognosis is poor. The current therapeutic backbone relies on cytotoxic chemotherapy, which, while effective to an extent, is frequently associated with severe side effects and the development of drug resistance.
Mechanism of Action: A Tale of Different Strategies
Tanshinone IIA exerts its anti-cancer effects through a multi-pronged approach. It has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation and angiogenesis (the formation of new blood vessels that feed a tumor), and modulate key signaling pathways involved in cancer progression, such as PI3K/Akt, MAPK, and STAT3.[1] Recent studies also suggest that Tan IIA can induce a form of iron-dependent cell death known as ferroptosis in gastric cancer cells.[2][3]
In contrast, standard-of-care chemotherapies employ more direct cytotoxic mechanisms:
-
Cisplatin: This platinum-based drug forms crosslinks with DNA, which interferes with DNA replication and repair, ultimately triggering apoptosis.[4][5][6]
-
5-Fluorouracil (5-FU): As an antimetabolite, 5-FU disrupts the synthesis of thymidine, a crucial component of DNA, and can also be incorporated into RNA, leading to cellular damage and death.[7][8][9]
-
Paclitaxel: This agent stabilizes microtubules, essential components of the cell's internal skeleton, thereby arresting the cell cycle and inducing apoptosis.[10][11][12]
Preclinical Efficacy: A Head-to-Head Look
While direct head-to-head clinical trials are lacking, preclinical studies offer valuable insights into the comparative efficacy of Tanshinone IIA. The following tables summarize key quantitative data from in vitro and in vivo experiments on gastric cancer models. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
In Vitro Cytotoxicity: Inhibition of Gastric Cancer Cell Growth
| Compound | Gastric Cancer Cell Line | IC50 (µg/mL) | Duration of Exposure (hours) | Study |
| Tanshinone IIA | SGC-7901 | ~5.0 | 48 | [13] |
| Tanshinone IIA | SNU-638 | ~7.5 | 48 | [1] |
| Tanshinone IIA | MKN1 | ~8.0 | 48 | [1] |
| Tanshinone IIA | AGS | ~9.0 | 48 | [1] |
| Cisplatin | BGC823/DDP (Cisplatin-resistant) | High (resistance) | Not specified | [14] |
| Tanshinone I (a related Tanshinone) | BGC823/DDP (Cisplatin-resistant) | Synergistic with Cisplatin | Not specified | [14] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that Tanshinone IIA is effective at inhibiting the proliferation of various gastric cancer cell lines in a dose-dependent manner.[1][13][15] Notably, related tanshinones have shown the potential to overcome resistance to standard drugs like cisplatin.[14]
In Vivo Tumor Growth Inhibition: Xenograft Models
| Treatment | Animal Model | Gastric Cancer Cell Line | Dosage | Tumor Growth Inhibition | Study |
| Tanshinone IIA | Nude Mice | SNU-638 | Intraperitoneal injection for 28 days | Significantly inhibited tumor growth | [1] |
| Tanshinone IIA | Nude Mice | BGC-823 | 50 mg/kg for 3 weeks | Obvious anti-tumor effect | [3] |
| Tanshinone IIA | Nude Mice | Not Specified | Low and High doses | Markedly decreased tumor size and weight | [16] |
| 5-Fluorouracil | Nude Mice | Human gastric cancer | Not specified | 26.36% inhibition | [7] |
These in vivo studies corroborate the in vitro findings, demonstrating that Tanshinone IIA can significantly impede the growth of gastric tumors in animal models.[1][3][16]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in this comparative analysis, the following diagrams are provided.
Caption: Comparative Mechanisms of Action.
Caption: Preclinical Experimental Workflow.
Detailed Experimental Protocols
The data presented in this comparison is derived from standard preclinical experimental protocols.
In Vitro Cell Viability (MTT Assay)
-
Cell Culture: Human gastric cancer cell lines (e.g., SGC-7901, SNU-638, MKN1, AGS) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of Tanshinone IIA or the standard-of-care drug for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will convert the MTT into a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human gastric cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers to calculate the tumor volume.
-
Drug Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The drugs are administered according to a specific schedule and route (e.g., intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, the tumors are excised and weighed. The tumor growth inhibition rate is calculated by comparing the average tumor volume or weight in the treated groups to the control group.
Future Directions
The preclinical data for Tanshinone IIA in gastric cancer is promising, suggesting it may have a role as a standalone therapy or in combination with standard chemotherapies, potentially to enhance efficacy or overcome resistance. However, further research is crucial. Rigorous, well-controlled preclinical studies directly comparing Tanshinone IIA with standard-of-care drugs within the same experimental setup are needed to provide more definitive comparative efficacy data. Ultimately, clinical trials are necessary to determine the safety and efficacy of Tanshinone IIA in patients with gastric cancer. The exploration of natural compounds like Tanshinone IIA represents a vital and exciting frontier in the development of novel cancer treatments.
References
- 1. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA inhibits gastric cancer cell stemness through inducing ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA induces ferroptosis in gastric cancer cells through p53-mediated SLC7A11 down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin - Wikipedia [en.wikipedia.org]
- 7. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 9. Systemic overview of 5-FU based chemotherapy in stomach cancer [kjco.org]
- 10. Paclitaxel induces apoptosis in human gastric carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Tanshinone IIA reverses the malignant phenotype of SGC7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tanshinone I Stimulates Pyroptosis of Cisplatin-Resistant Gastric Cancer Cells by Activating the NF-κB/Caspase-3(8)/GSDME Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tanshinone IIA induces growth inhibition and apoptosis in gastric cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tanshinone IIA May Inhibit Gastric Cancer via Affecting the Intestinal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reproducibility of Tanshinone Experiments: A Comparative Guide
A comprehensive analysis of experimental data and methodologies related to the biological effects of Tanshinone compounds, with a focus on key signaling pathways. This guide addresses the critical need for reproducible research in the scientific community by summarizing existing data and providing detailed protocols to aid in the design and replication of experiments.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and observed effects of various Tanshinone compounds on different cancer cell lines and signaling pathways, as reported in the literature.
Table 1: IC50 Values of Tanshinone Compounds in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Duration of Exposure (h) | Assay | Reference |
| Tanshinone IIA | HepG2 | 4.17 ± 0.27 | 48 | MTT | [1] |
| Adriamycin (Control) | HepG2 | 1.45 ± 0.10 | 48 | MTT | [1] |
| Tanshinone IIA | L02 (non-cancerous) | 13.55 ± 1.32 | 48 | MTT | [1] |
| Tanshinone I, IIA, etc. (18 compounds) | A549, SK-OV-3, SK-MEL-2, XF498, HCT-15 | 0.2 - 8.1 µg/ml | 48 | SRB | [2] |
| Tanshinone IIA | SH-SY5Y | 34.98 | 24 | MMT | [3] |
Table 2: Effects of Tanshinones on Key Signaling Proteins
| Compound | Cell Line | Target Pathway | Protein | Effect | Reference |
| Tanshinone IIA | LNCaP | PI3K/Akt/mTOR | p-AKT, p-mTOR | Decrease | [4] |
| Tanshinone I | MCF-7, MDA-MB-453 | PI3K/Akt/mTOR | p-PI3K, p-Akt, p-mTOR | Decrease | [5] |
| Tanshinone I | A2780, ID-8 | PI3K/Akt/mTOR | p-PI3K, p-AKT, p-mTOR | Decrease | [6] |
| Tanshinone IIA | K562 | JAK/STAT | p-STAT5 | Decrease | [7] |
| Cryptotanshinone | K562 | JAK/STAT | p-STAT3 | Decrease | [7] |
| Tanshinone IIA | Endometriosis (rat model) | PI3K/Akt/mTOR | PI3K, p-PI3K, Akt, p-Akt, mTOR, p-mTOR | Decrease | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of common experimental protocols used in the study of Tanshinones.
Cell Culture and Treatment: Human cancer cell lines such as HepG2 (liver), LNCaP (prostate), MCF-7 (breast), and K562 (chronic myeloid leukemia) are commonly used.[1][4][9] Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[10] For experiments, cells are seeded in plates or flasks and allowed to adhere overnight before treatment with varying concentrations of Tanshinone compounds dissolved in a suitable solvent like DMSO.[11]
Cell Viability Assays (MTT/SRB): To assess the cytotoxic effects of Tanshinones, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays are frequently employed.[1][2] After treating the cells with the compound for a specified duration (e.g., 24 or 48 hours), the respective reagent is added. The absorbance is then measured using a microplate reader to determine the percentage of viable cells compared to an untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[1]
Western Blot Analysis: This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.[5][7] After treatment with Tanshinones, cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, STAT3, p-STAT3) and subsequently with a secondary antibody. The protein bands are visualized, and their intensity is quantified to determine the relative protein expression levels.[5]
Quantitative PCR (qPCR): To measure changes in gene expression, qPCR is utilized. RNA is extracted from treated and untreated cells and reverse-transcribed into cDNA. qPCR is then performed using primers specific to the genes of interest. The relative expression of the target genes is calculated after normalization to a housekeeping gene.[8]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Tanshinone compounds.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Tanshinone.
Caption: Inhibition of the JAK/STAT signaling pathway by Tanshinone.
References
- 1. Study on the Antitumor Mechanism of Tanshinone IIA In Vivo and In Vitro through the Regulation of PERK-ATF4-HSPA5 Pathway-Mediated Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity of tanshinones from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential pharmacological mechanisms of tanshinone IIA in the treatment of human neuroblastoma based on network pharmacological and molecular docking Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Tanshinone I attenuates the malignant biological properties of ovarian cancer by inducing apoptosis and autophagy via the inactivation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Induced by Tanshinone IIA and Cryptotanshinone Is Mediated by Distinct JAK/STAT3/5 and SHP1/2 Signaling in Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanshinone ⅡA participates in the treatment of endometriosis by regulating adhesion, invasion, angiogenesis and inhibition of PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Taxinine's Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Taxinine's molecular interactions, contextualized within the broader family of taxane compounds. Due to the limited availability of direct experimental data for Taxinine, this document leverages extensive research on the well-characterized taxane, Paclitaxel (Taxol), and other related compounds to infer and present a framework for validating Taxinine's specificity. We provide detailed experimental protocols and data presentation formats that can be applied to the study of Taxinine.
Introduction to Taxinine and the Taxane Family
Taxinine is a naturally occurring diterpenoid belonging to the taxane family, a class of compounds originally isolated from plants of the Taxus genus (yew trees). The most prominent member of this family is Paclitaxel, a widely used and potent anticancer agent. Taxanes are known for their unique mechanism of action, which involves the disruption of microtubule dynamics, a critical process in cell division. This guide will explore the known and inferred interactions of Taxinine, compare them with other microtubule-targeting agents, and provide the necessary experimental framework to validate its binding specificity.
Primary Mechanism of Action: Microtubule Stabilization
The principal mechanism of action for taxanes is the disruption of microtubule function.[1] Unlike other microtubule poisons such as the vinca alkaloids which inhibit tubulin polymerization, taxanes bind to and stabilize microtubules, preventing their depolymerization.[2] This stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[2][3]
Signaling Pathway for Taxane-Induced Apoptosis
The stabilization of microtubules by taxanes activates a cascade of downstream signaling events culminating in apoptosis. This pathway involves the phosphorylation of regulatory proteins like Bcl-2, which nullifies its anti-apoptotic function, and the increased expression of pro-apoptotic proteins like Bax.[4]
References
- 1. Fast kinetics of Taxol binding to microtubules. Effects of solution variables and microtubule-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tatsinine: A Guide to Safe and Compliant Laboratory Practices
Immediate Safety and Logistical Information
Proper disposal of laboratory chemicals is a critical component of a safe research environment. Adherence to established protocols not only ensures the safety of laboratory personnel but also maintains compliance with environmental regulations. The following table summarizes key logistical and safety information for the management of hazardous chemical waste.
| Parameter | Guideline | Source |
| Waste Identification | Any chemical that is no longer intended for use is considered waste. It must be managed as hazardous unless confirmed to be non-hazardous. | [1] |
| Container Requirements | Use original manufacturer's containers when possible. Otherwise, use a compatible, leak-proof container with a secure, screw-on cap. Containers must be in good condition with no leaks or cracks. | [1][2][3] |
| Labeling | All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the associated hazards (e.g., flammable, corrosive, toxic), and the date the container became full. | [3] |
| Storage Location | Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which can be a designated benchtop, fume hood, or cabinet. | [3] |
| Segregation | Incompatible wastes, such as acids and bases, or oxidizers and organic compounds, must be segregated to prevent violent reactions. Use secondary containment to separate incompatible materials. | [2][3] |
| Storage Time Limits | Partially filled containers may remain in an SAA for up to one year. Full containers must be removed from the SAA within three days. All hazardous waste should be collected within 90 days of the accumulation start date. | [2][3] |
| Collection | Request a hazardous waste collection before time or quantity limits are reached. | [2] |
Case Study: Disposal Protocol for Taxinine B
While the identity of "Tatsinine" is unconfirmed, we can reference the disposal guidelines for a similarly named compound, Taxinine B, as an example protocol.
Experimental Protocol: Accidental Release and Disposal of Taxinine B
In the event of a spill or when the chemical is designated as waste, the following procedures should be followed, based on available safety data.
1. Personal Protective Equipment (PPE):
-
Wear chemically impermeable gloves, a lab coat, and safety goggles.
-
If there is a risk of dust formation or aerosolization, use a self-contained breathing apparatus.[4]
2. Containment and Cleanup of Spills:
-
Evacuate personnel from the immediate area and remove all sources of ignition.[4]
-
Prevent the chemical from entering drains or waterways.[4]
-
For solid spills, carefully collect the material to avoid creating dust.
-
Place the collected material into a suitable, closed, and labeled container for disposal.[4]
3. Disposal of Waste Taxinine B:
-
Waste Taxinine B should be collected in its original container or a clearly labeled, compatible container.
-
The container must be kept closed and stored in a designated hazardous waste accumulation area.
-
Arrange for disposal through a licensed hazardous waste disposal company.
General Step-by-Step Disposal Plan for Hazardous Laboratory Chemicals
This section provides a universal workflow for the disposal of any hazardous chemical waste, particularly when a specific protocol is not immediately available.
Step 1: Waste Identification and Characterization
-
Determine if the chemical is hazardous. Refer to the SDS for information on physical and health hazards.
-
If the identity of the chemical is unknown, it must be treated as hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance on identification and disposal.[2]
Step 2: Select a Compatible Waste Container
-
Choose a container that is compatible with the chemical waste. For example, do not store acids in metal containers.[3]
-
The container must have a leak-proof, screw-on cap. Parafilm and stoppers are not acceptable closures.[2]
-
Ensure the container is in good condition, free of cracks or rust.[1]
Step 3: Proper Labeling of the Waste Container
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of all components in the container. Chemical formulas or abbreviations are not acceptable.[1]
-
The specific hazards (e.g., flammable, corrosive, toxic).
-
The date the container was first used for waste accumulation.
-
Step 4: Safe Storage of Hazardous Waste
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[3]
-
Keep the container closed except when adding waste.[2]
-
Segregate incompatible chemicals using secondary containment bins. For example, store acids and bases separately.[2][3]
Step 5: Requesting Waste Collection
-
Monitor the fill level and accumulation time of your waste containers.
-
Request a pickup from your institution's EHS or hazardous waste management service when the container is full or approaching its storage time limit.[5]
Step 6: Handling Empty Containers
-
A container that held a hazardous chemical is not considered empty until it has been triple-rinsed.[1]
-
The rinsate from a container that held a toxic chemical must be collected and treated as hazardous waste.[1]
-
After triple-rinsing, deface the label on the empty container before disposing of it in the regular trash.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
Personal protective equipment for handling Tatsinine
Disclaimer: For Illustrative Purposes Only
The substance "Tatsinine" is not a recognized chemical compound based on available scientific databases. The following guide is a template developed for a hypothetical, potent chemical powder to illustrate best practices in laboratory safety and chemical handling. The information herein is not applicable to any specific, real-world substance. Always conduct a thorough risk assessment based on a substance's specific Safety Data Sheet (SDS) before handling.
Standard Operating Procedure: Handling Potent Chemical Compounds (Example: "this compound")
This document provides essential safety and logistical information for the handling and disposal of the hypothetical potent chemical agent, "this compound." The procedures outlined are designed to minimize exposure risk for all laboratory personnel.
Assumed Hazard Profile
"this compound" is treated as a highly potent, powdered substance with a significant risk of toxicity through inhalation, dermal contact, and ingestion. A comprehensive risk assessment must be performed before any handling.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the minimum required PPE for tasks involving "this compound."
| Task | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Storage & Transport (Sealed Container) | Not generally required | Single pair of nitrile gloves | Safety glasses with side shields | Lab coat |
| Weighing of Powder | Powered Air-Purifying Respirator (PAPR) or N100/FFP3 Elastomeric Respirator | Double-gloving (e.g., nitrile base, thicker nitrile or neoprene outer) | Chemical splash goggles | Disposable gown over lab coat, disposable shoe covers |
| Solution Preparation | In a certified chemical fume hood; N95/FFP2 may be sufficient based on risk assessment | Double-gloving (as above) | Chemical splash goggles | Disposable gown over lab coat |
| Spill Cleanup (Small) | N100/FFP3 Elastomeric Respirator | Heavy-duty chemical resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical splash goggles | Disposable chemical-resistant suit or apron over lab coat |
| Waste Disposal | N95/FFP2 Respirator | Double-gloving (as above) | Safety glasses with side shields | Lab coat |
Safe Handling and Operational Plans
Adherence to a strict, step-by-step protocol is mandatory to ensure safety.
3.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage without opening the secondary containment.
-
Log: Record the compound's arrival, quantity, and assigned storage location in the chemical inventory.
-
Store: Keep the container tightly sealed in a designated, labeled, and ventilated storage area for potent compounds. Access should be restricted to authorized personnel.
3.2. Weighing Protocol (in a Containment Ventilated Enclosure or Glovebox)
-
Prepare Workspace: Decontaminate the weighing area before and after use. Assemble all necessary equipment (spatulas, weigh paper, containers) on a disposable absorbent liner.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weigh Compound: Carefully transfer the desired amount of "this compound" to a tared container. Use gentle motions to avoid aerosolizing the powder.
-
Seal and Clean: Tightly seal the primary and any secondary containers. Carefully wipe down the exterior of the container with a suitable deactivating solution or solvent (e.g., 70% ethanol, depending on compatibility).
-
Doff PPE: Remove PPE in the designated area, ensuring no cross-contamination. Dispose of all single-use items as hazardous waste.
3.3. Spill Response
-
Evacuate: Alert others and evacuate the immediate area.
-
Secure: Restrict access to the spill area.
-
Report: Inform the Laboratory Supervisor and Environmental Health & Safety (EHS) department immediately.
-
Cleanup (Trained Personnel Only): Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit. Gently collect the material into a labeled hazardous waste container. Decontaminate the area as per EHS guidelines.
Disposal Plan
All materials contaminated with "this compound" are to be treated as hazardous waste.
-
Segregation: Use dedicated, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, gowns, weigh paper, absorbent pads, etc.
-
Liquid Waste: Unused solutions or solvent rinses.
-
Sharps: Contaminated needles, syringes, or glassware.
-
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the name "this compound," and the primary hazard(s).
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through the institution's certified EHS vendor. Do not dispose of any "this compound"-contaminated materials in regular trash or down the drain.
Visualized Workflow
The following diagram outlines the critical steps for safely handling "this compound" from receipt to final disposal.
Caption: Workflow for safe handling of potent compounds from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
